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4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol Documentation Hub

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  • Product: 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol
  • CAS: 1275109-27-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of Morpholine-Substituted Phenyl Alkynes in Dimethyl Sulfoxide (DMSO)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the principles, methodologies, and critical considerations for determining the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles, methodologies, and critical considerations for determining the solubility of morpholine-substituted phenyl alkynes in dimethyl sulfoxide (DMSO). While this specific chemical class holds significant promise in medicinal chemistry, publicly available quantitative solubility data is sparse. Therefore, this guide focuses on empowering researchers with the foundational knowledge and practical protocols to ascertain and interpret solubility data for their novel compounds. We delve into the distinct roles of kinetic and thermodynamic solubility in the drug discovery pipeline, offer detailed step-by-step experimental procedures, and discuss the key structural and physicochemical factors that influence the dissolution of these compounds in DMSO. This document is intended to serve as a practical and authoritative resource for scientists engaged in the synthesis, screening, and development of this important class of molecules.

Introduction: The Convergence of Privileged Scaffolds and a Universal Solvent

In the landscape of modern drug discovery, the strategic combination of specific molecular scaffolds with enabling solvent systems is paramount for the successful identification and optimization of lead candidates. Morpholine-substituted phenyl alkynes represent a class of compounds with considerable therapeutic potential, owing to the synergistic interplay of their constituent moieties.

The morpholine ring is a well-established "privileged structure" in medicinal chemistry.[1][2] Its presence often imparts favorable physicochemical properties to a molecule, including improved aqueous solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance.[1][3] The weak basicity of the morpholine nitrogen and the hydrogen bond accepting capability of its oxygen atom can enhance interactions with biological targets and improve pharmacokinetic profiles.[2]

The phenyl alkyne group, on the other hand, is a versatile functional group in medicinal chemistry.[4] It can act as a bioisostere for a phenyl ring while having a more linear geometry, and the terminal alkyne provides a handle for "click chemistry" and other synthetic modifications.[4]

Dimethyl sulfoxide (DMSO) is an unparalleled solvent in early-stage drug discovery and high-throughput screening (HTS).[5] Its ability to dissolve a wide range of both polar and nonpolar organic compounds makes it the solvent of choice for creating the high-concentration stock solutions necessary for large-scale biological assays.[5][6] Understanding a compound's solubility in DMSO is therefore a critical first step in its journey through the drug discovery process.[7][8]

This guide will provide the necessary theoretical framework and practical methodologies to accurately determine the solubility of morpholine-substituted phenyl alkynes in DMSO.

Understanding Solubility in the Drug Discovery Context: Kinetic vs. Thermodynamic

When discussing solubility, particularly in the context of drug discovery, it is crucial to distinguish between two key types: kinetic and thermodynamic solubility.

  • Kinetic Solubility : This is a measure of how quickly a compound dissolves and remains in solution under specific, often rapid, experimental conditions. In a typical assay, a concentrated DMSO stock solution of the compound is diluted into an aqueous buffer.[7][9] The kinetic solubility is the concentration at which the compound precipitates out of this supersaturated solution.[10] This measurement is highly relevant for HTS, where compounds are rapidly diluted from DMSO stocks into aqueous assay buffers.[9] Low kinetic solubility can lead to false negatives in biological screens due to compound precipitation.

  • Thermodynamic Solubility : Also known as equilibrium solubility, this is the true measure of a compound's solubility at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours) until the solution is saturated.[11][12] Thermodynamic solubility is a critical parameter for later stages of drug development, including formulation and toxicology studies.[10]

Generally, the kinetic solubility value is higher than the thermodynamic solubility value due to the formation of a supersaturated state.[10]

Factors Influencing the Solubility of Morpholine-Substituted Phenyl Alkynes in DMSO

The solubility of a compound in DMSO is primarily governed by the interplay between its crystal lattice energy (the energy required to break apart the solid-state structure) and the solvation energy (the energy released when the molecule is surrounded by solvent molecules).[13] For morpholine-substituted phenyl alkynes, several structural features are expected to influence their solubility in DMSO:

  • The Morpholine Moiety : The polar nature of the morpholine ring, with its ether oxygen and tertiary amine, generally enhances solubility in polar aprotic solvents like DMSO.[14] The ability of the oxygen and nitrogen atoms to participate in dipole-dipole interactions with the sulfoxide group of DMSO is favorable for solvation.

  • Substitution on the Phenyl Ring : The nature and position of substituents on the phenyl ring can significantly impact solubility.

    • Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) can increase the polarity of the molecule and may enhance solubility.

    • Electron-donating groups (e.g., -OCH3, -CH3) can have a more complex effect, potentially increasing lipophilicity.

    • Hydrogen-bonding groups (e.g., -OH, -NH2) can improve solubility in DMSO, which is a good hydrogen bond acceptor.

  • Substitution on the Alkyne : If the alkyne is not terminal, the nature of the substituent will also play a role. Larger, nonpolar groups may decrease solubility.

  • Overall Molecular Properties :

    • Molecular Weight and Size : Generally, as molecular weight and size increase, solubility tends to decrease.

    • Lipophilicity (LogP) : While DMSO can dissolve many lipophilic compounds, very high LogP values can be detrimental to solubility.

    • Crystal Packing : The strength of the intermolecular forces in the solid state (crystal lattice energy) is a major determinant of solubility. Polymorphism, the existence of different crystal forms, can also lead to different solubility values.

Quantitative Data Summary

As of the writing of this guide, a comprehensive, publicly accessible database of DMSO solubility for a wide range of morpholine-substituted phenyl alkynes could not be identified. The solubility of each specific analogue is highly dependent on its unique substitution pattern and solid-state properties. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data, using the protocols outlined in the subsequent sections.

Compound IDStructureKinetic Solubility in PBS (from DMSO stock) (μM)Thermodynamic Solubility in DMSO (mg/mL)Method Used
Example-01To be determinedTo be determinede.g., Nephelometry
Example-02To be determinedTo be determinede.g., Shake-Flask with HPLC
............

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of morpholine-substituted phenyl alkynes.

Kinetic Solubility Determination via Nephelometry

This method provides a rapid assessment of the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of many biological assays.[12]

Materials and Reagents:

  • Test Compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Nephelometer or plate reader capable of measuring turbidity

Protocol:

  • Preparation of Stock Solution: Accurately weigh a precise amount of the test compound and dissolve it in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with pure DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve the final desired concentrations in a low percentage of DMSO (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for potential precipitation to occur.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to a DMSO/PBS blank, is considered the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in 100% DMSO serial_dil Serial Dilutions in DMSO Plate stock->serial_dil Vortex to dissolve add_pbs Add PBS (pH 7.4) to all wells serial_dil->add_pbs incubate Incubate at RT (e.g., 2 hours) add_pbs->incubate read_plate Measure Turbidity (Nephelometry) incubate->read_plate analyze Determine Concentration at Precipitation Point read_plate->analyze G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_solid Add Excess Solid Compound to Vial add_dmso Add Precise Volume of DMSO add_solid->add_dmso equilibrate Equilibrate on Shaker (24-48h at 25°C) add_dmso->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_sample Filter (0.22 µm) collect_supernatant->filter_sample hplc Quantify by HPLC Against Standard Curve filter_sample->hplc

Sources

Exploratory

Technical Safety & Handling Guide: 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol

Document Control: Version: 1.0 (Technical Whitepaper Edition) Applicability: Drug Discovery (PROTAC Linkers / Kinase Inhibitor Synthesis)[1] CAS Number (Tentative): 1275109-27-7 (Free Base)[1] Core Directive & Compound I...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0 (Technical Whitepaper Edition)

  • Applicability: Drug Discovery (PROTAC Linkers / Kinase Inhibitor Synthesis)[1]

  • CAS Number (Tentative): 1275109-27-7 (Free Base)[1]

Core Directive & Compound Identity[1]

This guide transcends the standard OSHA GHS template to provide a mechanistic understanding of the safety, stability, and reactivity profile of 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol .[1]

This compound is a bifunctional "Linker-Head" motif commonly used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Olmutinib and in PROTAC (Proteolysis Targeting Chimera) design.[1] Its dual nature—containing a basic morpholine head and a reactive alkyne tail—dictates its handling protocols.[1]

Chemical Structure & Properties
PropertyValue / Description
IUPAC Name 4-[4-(morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
Physical State Viscous Oil or Low-Melting Solid (Yellow to Orange)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water (unless protonated).[1][2][3][4]
pKa (Predicted) ~8.3 (Morpholine Nitrogen)
Key Functional Groups Tertiary Amine (Base), Internal Alkyne (Reactive), Primary Alcohol (Nucleophile).[1]

Hazard Identification (The "Why" Behind the Risk)

Standard SDSs list hazards; this section explains the molecular causality of those hazards to ensure researchers respect the chemistry.

Fragment-Based Toxicity Assessment

Since specific toxicological data (LD50) is often absent for R&D intermediates, we apply Fragment-Based Toxicity Assessment (FBTA) using known analogues (Benzylmorpholine and Phenylbutynol).[1]

  • The Morpholine Moiety (Corrosivity/Irritation):

    • Mechanism:[1][3][5][6][7] The benzyl-morpholine nitrogen is a moderate base (pKa ~8.3).[1] Upon contact with skin or mucous membranes, it can saponify lipids and denature proteins, leading to Skin Corrosion Category 1B or severe Irritation Category 2 , depending on concentration.[1]

    • Risk:[1][4][5][7][8][9] High potential for corneal damage (Eye Dam.[1] 1) due to rapid penetration of the corneal epithelium.[1]

  • The Alkyne-Linker (Reactivity):

    • Mechanism:[1][3][5][6][7] While internal alkynes are relatively stable, they are electron-rich.[1] In the presence of transition metals (often found as impurities in lab glassware or dust), they can undergo unpredictable cyclizations or oxidations.[1]

    • Risk:[1][4][5][7][8][9] Potential skin sensitizer (H317).[1]

GHS Classification (Derived)[1]
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Precautionary assumption due to benzylmorpholine).[1][8][10]

  • H302: Harmful if swallowed.[1][8][9][10][11][12]

  • H317: May cause an allergic skin reaction.[1]

Decision Logic: Exposure Response

The following diagram outlines the critical decision path for exposure incidents, prioritizing the basicity of the compound.

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (Basic Amine) Type->Skin Dermal Eye Eye Contact (Corrosive Risk) Type->Eye Ocular Inhale Inhalation (Aerosol/Dust) Type->Inhale Respiratory ActionSkin 1. Brush off solid 2. Rinse 15m (Water) 3. No Vinegar (Exothermic!) Skin->ActionSkin ActionEye 1. Irrigate 20m+ 2. Lift Eyelids 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for Edema Inhale->ActionInhale

Caption: Decision matrix for emergency response. Note the prohibition of acid neutralization on skin to prevent exothermic burns.

Handling & Storage: The "Self-Validating" Protocol

To ensure scientific integrity, storage protocols must prevent the two primary degradation pathways: N-Oxidation (morpholine) and Hydration (alkyne).[1]

Storage Architecture[1]
  • Atmosphere: Store under Argon (preferred) or Nitrogen.[1] The morpholine nitrogen can absorb atmospheric CO₂ to form carbamates, altering stoichiometry in subsequent reactions.[1]

  • Temperature: -20°C . Low temperature inhibits the slow oxidation of the alkyne and the benzylic position.[1]

  • Container: Amber glass (protects from UV-induced radical formation at the benzylic carbon).[1]

Protocol: Hygroscopic Solid/Oil Handling

This compound is likely hygroscopic.[1] Use this self-validating workflow to maintain purity:

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Inert Sampling: If the compound is an oil, use a positive-pressure syringe technique.[1] If solid, weigh quickly in air but store in a desiccator.

  • Solvent Choice: When dissolving for reactions, use anhydrous solvents (THF, DCM).[1] The hydroxyl group (pKa ~16) is prone to deprotonation if wet solvents are used with strong bases.[1]

Experimental & Synthesis Context

Reactivity Profile

This molecule is designed for Sonogashira Couplings or Click Chemistry .[1]

  • Risk Factor: In the presence of Copper(I) catalysts (often used in Click chemistry), the internal alkyne is generally stable, but the alcohol can coordinate to metals, potentially affecting catalyst turnover.[1]

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, peroxide) which will attack the benzylic amine and the alkyne.[1] Avoid acid chlorides without base protection, as they will react with the alcohol.[1]

Metabolic & Degradation Pathways

Understanding how this molecule breaks down is vital for both waste disposal and drug design (metabolic stability).[1]

DegradationPathways Parent Parent Compound (Morpholine-Alkyne) NOx N-Oxide (Metabolic/Storage) Parent->NOx CYP450 / Air (O2) Hydration Ketone/Enol (Acidic Hydrolysis) Parent->Hydration H3O+ / Hg2+ BenzylicOx Benzaldehyde + Morpholine Parent->BenzylicOx Radical Oxidation PolarExcretion PolarExcretion NOx->PolarExcretion High Solubility Tox Tox BenzylicOx->Tox Reactive Aldehyde

Caption: Primary degradation pathways.[1] Benzylic oxidation releases reactive aldehydes, a potential toxicological concern.[1]

Emergency Procedures

Fire Fighting
  • Flash Point: Predicted >110°C (Combustible Liquid/Solid).[1]

  • Media: Alcohol-resistant foam or Dry Chemical.[1][4][11] Do not use water jet ; the compound's density and limited solubility may cause it to float and spread.[1]

  • Hazardous Combustion Products: Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[1] The morpholine ring generates toxic NOx fumes immediately upon combustion.[1]

Accidental Release[1]
  • Evacuate: Remove ignition sources.

  • PPE: Wear Nitrile gloves (0.11 mm minimum thickness) and P95 respirator.[1]

  • Neutralization: Absorb with inert material (vermiculite).[1] Do not use sawdust (reaction with alkyne potential).[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (for NOx).

References & Authority

  • ECHA (European Chemicals Agency). Registration Dossier for 4-(2-hydroxyethyl)morpholine and Benzylmorpholine analogues.[1] (Used for Fragment-Based Toxicity derivation).[1]

    • [1]

  • PubChem. Compound Summary for 4-Phenylbut-3-yn-1-ol (CAS 10229-11-5). National Library of Medicine.

    • [1]

  • Kim, H. O., et al. (2016).[1] Discovery of Olmutinib (BI 1482694/HM61713), a Novel EGFR Tyrosine Kinase Inhibitor.[1] Journal of Medicinal Chemistry.[1] (Context for synthesis utility).

    • [1]

  • CymitQuimica. Product Catalog: 4-[4-(morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol (CAS 1275109-27-7).[1][5]

  • Fisher Scientific. Safety Data Sheet for N-Benzylmorpholine. (Base hazard class reference).

    • [1]

Sources

Foundational

Literature review on morpholine-containing alkyne linkers

Engineering Solubility and Reactivity: The Strategic Use of Morpholine-Containing Alkyne Linkers Executive Summary In the architecture of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Solubility and Reactivity: The Strategic Use of Morpholine-Containing Alkyne Linkers

Executive Summary

In the architecture of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer a passive connector; it is a determinant of bioavailability, solubility, and metabolic stability.[1][2] This guide analyzes the morpholine-containing alkyne linker , a structural motif that synergizes the solubilizing power of the morpholine heterocycle with the bio-orthogonal reactivity of the alkyne group.

Part 1: The Physicochemical Imperative

The central challenge in "linkerology" is the Solubility-Permeability Paradox . Traditional alkyl linkers are cell-permeable but hydrophobic (leading to aggregation), while PEG linkers are soluble but can suffer from oxidative degradation and high polar surface area (PSA) that impedes membrane crossing.

Morpholine-containing alkyne linkers offer a "Goldilocks" solution:

  • Solubility Modulation: The morpholine ring contains an ether oxygen (H-bond acceptor) and a tertiary amine (protonatable at physiological pH, pKa ~8.3). This disrupts the planarity and lipophilicity of the molecule without the excessive polarity of long PEG chains.

  • Conformational Rigidity: Unlike flexible PEG chains, the chair conformation of morpholine introduces defined spatial constraints, reducing the entropic penalty upon binding to a target (e.g., E3 ligase or protein of interest).

  • The Alkyne Handle: The alkyne moiety provides a latent reactive site for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or, if cyclooctyne is used, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Strategic Rationale Visualization

MorpholineStrategy Problem Challenge: High Lipophilicity & Aggregation Morpholine Morpholine Scaffold (Polarity + Rigidity) Problem->Morpholine Solved by Heterocycle Alkyne Alkyne Handle (Bio-orthogonal Click) Morpholine->Alkyne N-Alkylation Result Optimized Conjugate (High Solubility, Low Aggregation) Morpholine->Result Lowers cLogP Alkyne->Result Enables Modular Synthesis

Figure 1: The strategic integration of morpholine scaffolds to resolve solubility/permeability trade-offs in linker design.

Part 2: Comparative Analysis of Linker Chemistries

The following table contrasts morpholine-alkyne linkers against traditional standards.

FeatureAlkyl ChainsPEG ChainsMorpholine-Alkyne
Solubility (Aq) Low (Hydrophobic)High (Hydrophilic)Moderate-High (Tunable)
Metabolic Stability High (Oxidation prone at benzylic sites)Low (Oxidative cleavage of ethers)High (Cyclic ether stability)
Conformation Highly FlexibleHighly FlexibleSemi-Rigid (Chair conformation)
Synthesis Utility Standard CouplingStandard CouplingModular "Click" Chemistry
Primary Risk Aggregation / Poor DissolutionPermeability issues (High PSA)Synthetically more complex

Part 3: Synthetic Methodologies

To deploy this linker strategy, one must first synthesize the core building block: N-(prop-2-ynyl)morpholine . This moiety serves as the "cap" or the connector that introduces the alkyne.

Protocol A: Synthesis of N-(prop-2-ynyl)morpholine

This protocol utilizes a nucleophilic substitution (N-alkylation) approach.

Reagents:

  • Morpholine (1.0 equiv)

  • Propargyl bromide (1.2 equiv, 80% wt in toluene)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Morpholine (e.g., 10 mmol) in anhydrous MeCN (30 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
    
  • Alkylation: Dropwise add Propargyl bromide (12 mmol) over 15 minutes. The exotherm must be controlled to prevent dialkylation or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes; Stain: KMnO4). The product spot will appear distinct from the baseline morpholine.

  • Workup: Filter off the solid inorganic salts (

    
    /KBr). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in DCM, wash with water (x2) and brine. Dry over

    
    . If necessary, purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).
    
  • Validation:

    
    H NMR (
    
    
    
    ) should show a doublet at
    
    
    ~3.3 ppm (methylene next to alkyne) and a triplet at
    
    
    ~2.2 ppm (terminal alkyne proton).
Protocol B: CuAAC "Click" Conjugation

Connecting the Morpholine-Alkyne linker to an Azide-functionalized Ligand (e.g., a PROTAC anchor).

Reagents:

  • Alkyne: N-(prop-2-ynyl)morpholine derivative (1.0 equiv)

  • Azide: Azide-functionalized Ligand (1.0 equiv)

  • Catalyst:

    
     (0.1 equiv)
    
  • Reductant: Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH/H2O (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve the Alkyne and Azide in the t-BuOH/H2O mixture. If the organic ligand is insoluble, add small amounts of THF or DMSO until clear.

  • Catalyst Generation: Prepare fresh aqueous solutions of

    
     and Sodium Ascorbate. Add the 
    
    
    
    first, followed by the Ascorbate. The solution should turn from light blue to colorless/yellowish (indicating Cu(I) generation).
  • Incubation: Stir at room temperature for 2–12 hours.

  • Quenching: Dilute with water and extract with EtOAc.

  • Purification: The resulting 1,2,3-triazole product is often polar. Purify via reverse-phase HPLC or precipitation.

Part 4: Applications in Drug Discovery

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC design, the "Hook Effect" (formation of binary rather than ternary complexes) is often exacerbated by poor solubility.

  • Case Study: Research into Androgen Receptor (AR) degraders (e.g., ARD-69 analogs) has shown that replacing linear alkyl chains with nitrogen heterocycles like piperidine or morpholine significantly improves aqueous solubility without sacrificing permeability.[1] The morpholine nitrogen can serve as a branching point or simply as a polarity modulator within the linker backbone.

  • Mechanism: The morpholine ring breaks the "grease" of the linker, preventing the PROTAC from collapsing into a hydrophobic globule, thereby keeping the warhead and E3 ligand accessible for binding.

Antibody-Drug Conjugates (ADCs)

Hydrophobic linkers in ADCs can lead to antibody aggregation, which triggers rapid clearance by the liver.

  • Application: Morpholine-containing linkers act as "stealth" spacers. Unlike PEG, which can induce anti-PEG antibodies, morpholine is less immunogenic while providing similar hydrophilic shielding for the cytotoxic payload.

Workflow Visualization: Synthesis to Application

SynthesisWorkflow Start Start: Morpholine Step1 Step 1: N-Alkylation (Propargyl Bromide, K2CO3) Start->Step1 Intermediate N-(prop-2-ynyl)morpholine Step1->Intermediate Step2 Step 2: CuAAC Click (Azide-Ligand, CuSO4) Intermediate->Step2 Final Final Conjugate (Triazole-Linked Morpholine) Step2->Final

Figure 2: Synthetic pathway from raw morpholine to the final bio-conjugated linker system.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: Journal of Medicinal Chemistry (ACS). Relevance: Establishes morpholine as a privileged scaffold for modulating pKa and solubility. URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Source: Exploratory Targeted Antitumor Therapy. Relevance: Discusses the replacement of alkyl/PEG moieties with nitrogen heterocycles (morpholine/piperidine) to optimize degrader scores. URL:[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Source: Journal of the American Chemical Society (2024). Relevance: Provides modern, scalable synthetic routes for morpholine derivatives using ethylene sulfate.[3][4] URL:[Link]

  • A Comprehensive Guide to Click Chemistry Reaction. Source: LabInsights. Relevance: details the CuAAC reaction parameters essential for conjugating the alkyne linker. URL:[Link]

  • Cyclooctyne End-Functionalized Poly(morpholine-2,5-dione)s. Source: Macromolecular Rapid Communications (via NCBI). Relevance: Demonstrates advanced applications of morpholine scaffolds in SPAAC (copper-free click) chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Ligation Strategies Using 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol

This Application Note is designed for senior researchers and drug discovery scientists focusing on Targeted Protein Degradation (PROTACs) and Antibody-Drug Conjugates (ADCs) . It details the utilization of 4-[4-(Morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and drug discovery scientists focusing on Targeted Protein Degradation (PROTACs) and Antibody-Drug Conjugates (ADCs) . It details the utilization of 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol —a specialized bifunctional linker featuring an internal alkyne and a solubilizing morpholine moiety—in Ruthenium-Catalyzed Click Chemistry (RuAAC).

Executive Summary & Molecule Profile

In the landscape of heterobifunctional ligand design, solubility and linker rigidity are critical determinants of bioavailability and ternary complex stability.[1] While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for terminal alkynes, it fails with internal alkynes.[2]

4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol (referred to herein as M-Link-OH ) represents a "Next-Generation" click partner. It combines three functional distinctives:

  • Internal Alkyne: Enables RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) to form 1,4,5-trisubstituted triazoles, creating novel spatial geometries unattainable by CuAAC.

  • Morpholine Moiety: Acts as a solubility enhancer and a lysosomotropic handle (pKa ~8.3), crucial for preventing precipitation of hydrophobic warheads.

  • Primary Alcohol: A versatile handle for esterification or etherification to the target ligand.

Physicochemical Profile (Predicted)
PropertyValue/DescriptionRelevance
Molecular Formula C₁₅H₁₉NO₂Core Linker Structure
MW ~245.32 g/mol Low MW contribution to final conjugate
Alkyne Type Internal (Aryl-Alkyl)Requires Ru Catalyst (Not Cu compatible)
Solubility High in DCM, MeOH, DMSOMorpholine confers acid-solubility
pKa (Conj.[3][4][5] Acid) ~8.3 (Morpholine N)Protonatable at physiological pH (lysosomal trapping)

Mechanistic Insight: Why RuAAC?

Unlike the standard copper-catalyzed reaction which requires a terminal alkyne proton for the formation of a copper-acetylide intermediate, the RuAAC reaction proceeds via a ruthenacycle intermediate.[5][6] This allows M-Link-OH to react with organic azides to form 1,4,5-trisubstituted 1,2,3-triazoles .

Key Advantages of this Geometry:
  • Steric Bulk: The resulting triazole is fully substituted, providing a rigid, sterically demanding spacer that can restrict the conformational entropy of PROTACs, potentially improving E3-ligase/POI selectivity.

  • Metabolic Stability: The 1,4,5-triazole is highly resistant to metabolic cleavage.

Reaction Pathway Visualization

The following diagram illustrates the specific ligation workflow using M-Link-OH.

RuAAC_Workflow Start M-Link-OH (Internal Alkyne) Step1 Functionalization (Ester/Ether Formation) Start->Step1 Activate -OH Intermediate Ligand-Linker-Alkyne Step1->Intermediate + Ligand Step2 RuAAC Click (Cp*RuCl(cod)) Intermediate->Step2 Internal Alkyne Final 1,4,5-Triazole Conjugate Step2->Final Regioselective Cycloaddition Azide Azide-Tag (E3 Ligand/Warhead) Azide->Step2 Click Partner

Figure 1: Strategic workflow for incorporating M-Link-OH into drug conjugates via Ruthenium catalysis.

Experimental Protocols

Protocol A: Pre-Click Functionalization (Attachment to Ligand)

Before performing the Click reaction, the hydroxyl group is typically attached to the "Anchor" or "Warhead" molecule.

Objective: Convert the primary alcohol to a leaving group (Mesylate) for nucleophilic displacement, or directly couple via Mitsunobu.

Method (Mitsunobu Coupling):

  • Reagents: M-Link-OH (1.0 eq), Target Phenol/Imide (1.0 eq), PPh₃ (1.2 eq), DIAD (1.2 eq).

  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Dissolve M-Link-OH, Target, and PPh₃ in THF under N₂.

    • Cool to 0°C.

    • Add DIAD dropwise over 10 mins.

    • Warm to RT and stir for 4–12 h.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The morpholine group allows for acid-base extraction purification if the target ligand is non-basic.

Protocol B: The RuAAC Click Reaction (Internal Alkyne Ligation)

This is the core "Click" step. Note that standard Copper conditions (CuSO4/Ascorbate) will NOT work.

Reagents:

  • Alkyne: Functionalized M-Link-Alkyne (from Protocol A).

  • Azide: Azide-functionalized partner (1.0–1.2 eq).

  • Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is also acceptable, but 'cod' complex is often more reactive).

    • Load: 2–5 mol%.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (degassed).

Step-by-Step Procedure:

  • Preparation: In a flame-dried vial equipped with a stir bar, dissolve the Alkyne-Linker (1.0 eq) and the Azide-Partner (1.0 eq) in degassed DCE (0.2 M concentration).

  • Catalyst Addition: Add [Cp*RuCl(cod)] (0.02 eq) under a stream of Nitrogen or Argon.

    • Critical Note: Ruthenium catalysts are sensitive to oxygen; strict inert atmosphere is required for high yields.

  • Reaction: Seal the vial and heat to 60–80°C .

    • Why Heat? Internal alkynes are sterically hindered compared to terminal alkynes. Thermal energy is required to drive the oxidative coupling step in the catalytic cycle.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the sum of Alkyne + Azide.

    • Expected Time: 2–6 hours.

  • Purification:

    • Concentrate the solvent.

    • Purify via Flash Chromatography (DCM/MeOH gradient). The morpholine nitrogen often causes tailing; add 1% NH₄OH or Et₃N to the eluent.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No Reaction (SM remains) Catalyst deactivation (O₂)Ensure rigorous degassing; switch to fresh [CpRuCl(cod)].
No Reaction (SM remains) Steric hindranceIncrease Temp to 90°C; switch solvent to Toluene or Dioxane.
Low Yield Coordination of MorpholineThe morpholine nitrogen may coordinate Ru. Add 1.0 eq of mild Lewis acid (e.g., ZnCl₂) to "mask" the amine, or simply increase catalyst loading to 10 mol%.
Regioisomer Mix Wrong CatalystEnsure use of Cp (Pentamethylcyclopentadienyl) ligands. Cp (unmethylated) often gives lower regioselectivity.

Structural Biology & Mechanism of Action

The following diagram details the catalytic cycle specific to RuAAC with this internal alkyne.

RuAAC_Mechanism Cat Cp*RuCl(cod) (Active Catalyst) Step1 Ligand Exchange (Alkyne/Azide Bind) Cat->Step1 + M-Link-Alkyne + Azide Step2 Oxidative Coupling (Ruthenacycle Formation) Step1->Step2 C-N Bond Formation Step3 Reductive Elimination Step2->Step3 Ring Contraction Step3->Cat Regeneration Product 1,4,5-Triazole Product Step3->Product Release

Figure 2: Simplified catalytic cycle of RuAAC. The internal alkyne of M-Link-OH undergoes oxidative coupling to form a ruthenacycle, determining the 1,4,5-regiochemistry.

References

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.[5]

    • Grounding: Establishes the foundational protocol for RuAAC and its ability to utilize internal alkynes.
  • Boren, B. C., et al. (2008). "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[5] Journal of the American Chemical Society.[5]

    • Grounding: details the mechanism including the ruthenacycle intermedi
  • Maple, H. J., et al. (2019). "Strategies for the Design of PROTAC Linkers." MedChemComm.

    • Grounding: Validates the use of morpholine and rigid linkers in improving PROTAC solubility and degrad
  • Testa, A., et al. (2020). "Solubility and Permeability Optimization in PROTACs." Drug Discovery Today.

    • Grounding: Supports the rationale for using the morpholine-functionalized linker to modul

Sources

Application

Procedure for reductive amination to synthesize morpholin-4-ylmethyl intermediates

Application Note: Precision Synthesis of Morpholin-4-ylmethyl Intermediates Executive Summary & Strategic Importance The morpholin-4-ylmethyl moiety is a "privileged structure" in medicinal chemistry, frequently employed...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Morpholin-4-ylmethyl Intermediates

Executive Summary & Strategic Importance

The morpholin-4-ylmethyl moiety is a "privileged structure" in medicinal chemistry, frequently employed to modulate the physicochemical properties of drug candidates. Introducing a morpholine ring often enhances aqueous solubility (lowering LogP) and metabolic stability compared to open-chain amines.

This guide details the synthesis of these intermediates via reductive amination of aldehydes with morpholine. While multiple reducing agents exist, this protocol prioritizes Sodium Triacetoxyborohydride (STAB) due to its exceptional chemoselectivity. Unlike Sodium Borohydride (NaBH₄), STAB avoids the concurrent reduction of the aldehyde starting material, allowing for a "One-Pot, Direct" protocol that eliminates the need to isolate unstable imine intermediates.

Mechanistic Insight: The "Direct" Pathway

To control the reaction, one must understand the kinetics. In a direct reductive amination, the aldehyde and morpholine exist in equilibrium with the hemiaminal and the iminium ion.

  • The Challenge: Aldehydes are electrophiles. If the reducing agent is too strong (e.g., NaBH₄), it reduces the aldehyde to a primary alcohol (side product) before the iminium forms.

  • The Solution (STAB): The three acetoxy groups on STAB withdraw electron density from the boron atom. This stabilizes the B-H bond, rendering the reagent less nucleophilic. It is too weak to reduce the neutral aldehyde rapidly but strong enough to reduce the positively charged, highly reactive iminium ion .

Figure 1: Mechanistic Pathway & Selectivity Control

G Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal Equilibrium Alcohol Alcohol Side Product (Avoided) Aldehyde->Alcohol Direct Reduction (Slow with STAB) Morpholine Morpholine (Amine) Morpholine->Hemiaminal Equilibrium Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (AcOH cat.) Product Morpholin-4-ylmethyl Derivative Iminium->Product STAB Reduction (Fast)

Caption: Kinetic selectivity of STAB targets the Iminium Ion over the Aldehyde.

Experimental Protocols

Protocol A: Standard STAB Reductive Amination (The Abdel-Magid Method)

Best for: Aromatic and aliphatic aldehydes with moderate steric hindrance.

Reagents:

  • Substrate: Aldehyde (1.0 equiv)

  • Amine: Morpholine (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Procedure:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Aldehyde (1.0 mmol) and Morpholine (1.1 mmol) in DCE (5 mL, ~0.2 M concentration).

    • Expert Note: DCE is preferred over THF for solubility, but THF is safer if halogenated solvents must be avoided.

  • Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This promotes the formation of the iminium species before the reductant is introduced.

  • Reduction: Add STAB (1.4 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under Nitrogen/Argon. Monitor via LCMS or TLC.[1]

    • Timeline: Reaction is typically complete in 2–4 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride.

Protocol B: Purification via Acid-Base Extraction

Best for: Isolating the basic morpholine product from non-basic impurities without column chromatography.

Logic: Morpholine derivatives (tertiary amines) are basic (pKa of conjugate acid ~8.3).[2] We can reversibly toggle their solubility between organic and aqueous phases using pH.

Figure 2: Self-Validating Purification Workflow

Workup Crude Crude Reaction Mixture (Organic + Aqueous NaHCO3) Sep1 Phase Separation Crude->Sep1 Org1 Organic Layer (Product + Impurities) Sep1->Org1 AcidExt Extract with 1M HCl (pH < 2) Org1->AcidExt AqAcid Aqueous Acid Layer (Contains Product Salt) AcidExt->AqAcid Product Protonates (Becomes Water Soluble) OrgWaste Organic Layer (Neutral Impurities) AcidExt->OrgWaste Discard Basify Basify with NaOH (pH > 10) AqAcid->Basify FinalExt Extract into DCM/EtOAc Basify->FinalExt Product Deprotonates (Becomes Organic Soluble) Pure Pure Product (Free Base) FinalExt->Pure

Caption: Acid-Base extraction leverages the pKa (~8.3) of the morpholine ring for purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Iminium ion not forming.Increase AcOH to 2.0 equiv. Add molecular sieves (4Å) to remove water (drives equilibrium).
Aldehyde Reduction (Alcohol formation) STAB is reducing aldehyde faster than imine.Ensure "Activation" step (Protocol A, Step 2) is done before adding STAB. Add STAB portion-wise.
Incomplete Conversion Steric hindrance.Switch solvent to DCE (higher dielectric constant helps). Gently heat to 40°C.
Product Streaking on Silica Acidic interaction with silanols.Pre-wash silica column with 1% Triethylamine (TEA) or use 1% NH₄OH in the eluent (e.g., DCM/MeOH/NH₄OH).

Safety & Handling

  • Morpholine: Flammable liquid and corrosive.[3] Causes severe skin burns and eye damage. Handle in a fume hood.

  • STAB: Releases hydrogen gas upon contact with acid or water. Do not seal the reaction vessel tightly during the quench step.

  • DCE: Suspected carcinogen. Use appropriate PPE.[1]

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][9] J. Org.[6][9] Chem.1996 , 61, 3849–3862.[5][10][6][9] Link

  • Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chem. Soc. Rev.1998 , 27, 395–404. Link

  • Biotage Application Note. Strategies for the Purification of Amines. Biotage.com. Link

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol for Advanced Bioconjugation

Introduction: A Versatile Linker for Modern Bioconjugation Needs The field of bioconjugation is continually evolving, demanding chemical tools that offer precision, efficiency, and biocompatibility. 4-[4-(Morpholin-4-ylm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Linker for Modern Bioconjugation Needs

The field of bioconjugation is continually evolving, demanding chemical tools that offer precision, efficiency, and biocompatibility. 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol emerges as a significant addition to the molecular toolbox for researchers in drug development, diagnostics, and fundamental biological sciences. This heterobifunctional linker is distinguished by its terminal alkyne group, which is primed for highly selective "click chemistry" reactions.[1][2] The inclusion of a morpholine moiety is a deliberate design feature to enhance aqueous solubility, a critical factor when working with sensitive biomolecules. The terminal hydroxyl group offers a potential site for secondary modification, further extending its utility.

This guide provides an in-depth exploration of the applications of 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol, with a primary focus on its use in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for the stable and specific labeling of biomolecules, such as antibodies for the creation of Antibody-Drug Conjugates (ADCs).[3][4]

The Power of Click Chemistry in Bioconjugation

Click chemistry, and particularly CuAAC, has revolutionized the way scientists approach the covalent linking of molecules.[1] This reaction forms a stable triazole linkage between a terminal alkyne and an azide, and its popularity stems from several key advantages:

  • Bioorthogonality: The alkyne and azide functional groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.[5]

  • High Efficiency: The reaction proceeds rapidly and with high yields under mild, aqueous conditions, which are crucial for maintaining the integrity of sensitive biomolecules like proteins.[4][6]

  • Versatility: A wide range of molecules, from small-molecule drugs and fluorescent dyes to large proteins and nucleic acids, can be functionalized with either an alkyne or an azide, making this a broadly applicable technique.[7][8]

Experimental Workflow Overview

The general workflow for utilizing 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol in a bioconjugation experiment, such as the creation of an ADC, can be visualized as a multi-step process. This process begins with the functionalization of the biomolecule and the payload, followed by the core click chemistry reaction, and concludes with the purification of the final conjugate.

G cluster_0 Preparation Phase cluster_1 Conjugation Phase cluster_2 Purification & Analysis Functionalize Antibody Functionalize Antibody CuAAC Reaction CuAAC Reaction Functionalize Antibody->CuAAC Reaction Azide-modified Antibody Functionalize Payload Functionalize Payload Functionalize Payload->CuAAC Reaction Alkyne-Linker-Payload Purification Purification CuAAC Reaction->Purification Crude Conjugate Characterization Characterization Purification->Characterization Purified ADC

Figure 1: A generalized workflow for ADC synthesis using CuAAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-modified antibody to a payload functionalized with 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload functionalized with 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol

  • Copper(II) Sulfate (CuSO4) stock solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

  • DMSO (for dissolving the alkyne-payload, if necessary)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the alkyne-payload in DMSO.

    • Ensure all aqueous solutions are prepared with high-purity, degassed water to minimize oxidation.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody with the alkyne-payload solution. A typical molar ratio is 1:5 to 1:10 (antibody:payload).

    • Gently mix the solution.

  • Catalyst Preparation:

    • In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow this mixture to stand for 2-3 minutes to form the Cu(I)-THPTA complex.

  • Initiation of the Click Reaction:

    • Add the Cu(I)-THPTA complex to the antibody-payload mixture. A final concentration of 25 equivalents relative to the azide is recommended.[3]

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 40 equivalents relative to the azide.[3]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification of the Conjugate:

    • Following the incubation period, purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload, catalyst, and other small molecules.

  • Characterization:

    • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), SDS-PAGE, and mass spectrometry.

Quantitative Data Summary

The following table provides typical parameters for a CuAAC reaction. Note that these may require optimization for specific biomolecules and payloads.

ParameterRecommended RangeRationale
Antibody Concentration 1-10 mg/mLHigher concentrations can increase reaction rates but may also promote aggregation.
Payload Molar Excess 5-10 foldEnsures efficient conjugation to the available azide sites on the antibody.
CuSO4:Ligand Ratio 1:2 to 1:5The ligand stabilizes the Cu(I) oxidation state, preventing catalyst deactivation and protecting the biomolecule from oxidative damage.[6]
Reaction Temperature Room Temperature (20-25°C)Mild conditions that preserve the structure and function of the antibody.
Reaction Time 1-4 hoursGenerally sufficient for near-complete conversion. Reaction progress can be monitored by LC-MS.
pH 7.0 - 8.0Optimal for both the stability of most antibodies and the efficiency of the CuAAC reaction.

Alternative Strategy: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in vivo conjugation, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative.[9][10] In this approach, the terminal alkyne of our linker would be replaced with a strained cyclooctyne derivative (e.g., DBCO, BCN).

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Azide-Biomolecule Azide-Biomolecule SPAAC SPAAC Azide-Biomolecule->SPAAC Strained_Alkyne-Payload Strained_Alkyne-Payload Strained_Alkyne-Payload->SPAAC Stable_Triazole_Conjugate Stable_Triazole_Conjugate SPAAC->Stable_Triazole_Conjugate Copper-Free

Figure 2: The principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

While SPAAC avoids copper, the reaction kinetics are generally slower than CuAAC, and the required strained alkyne reagents can be more expensive and synthetically complex.[9][10]

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Increase the molar excess of the alkyne-payload.

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Degas all buffers to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Protein Aggregation:

    • Reduce the antibody concentration.

    • Include a small percentage of a co-solvent like DMSO or DMF if the payload has low aqueous solubility.

    • Optimize the pH of the reaction buffer.

  • Off-Target Labeling:

    • While highly specific, ensure that the biomolecule does not have a high affinity for copper ions, which could lead to non-specific binding or denaturation. The use of a chelating ligand like THPTA or TBTA is crucial in this regard.

Conclusion

4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol is a well-designed chemical tool for modern bioconjugation. Its terminal alkyne facilitates robust and specific conjugation via click chemistry, while the morpholino group addresses the critical need for aqueous solubility. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this versatile linker in a wide array of applications, from the development of targeted therapeutics to the creation of sophisticated diagnostic reagents.

References

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). Vertex AI Search.
  • Click Chemistry: new protocol for the labeling and modific
  • Bioconjug
  • Terminal Alkyne Reagents. Vector Labs.
  • Conjugation Based on Click Chemistry. (2024, November 7).
  • Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.
  • An Optimal “Click” Formulation Strategy for Antibody-Drug Conjug
  • New Alkyne and Amine Linkers for Versatile Multiple Conjug
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
  • Utilization of alkyne bioconjugations to modul
  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.

Sources

Application

Application Note &amp; Protocols: A Guide to Protein Functionalization Using Morpholine Phenyl Alkyne Linkers for Targeted Delivery and Bioconjugation

Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive overview and detailed protocols for the functionalization of proteins using morpholine phenyl alkyne lin...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview and detailed protocols for the functionalization of proteins using morpholine phenyl alkyne linkers. This class of chemical tools offers a dual-functionality platform that is highly advantageous for advanced bioconjugation applications, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). The morpholine moiety serves as a pH-sensitive lysosomal targeting group, while the phenyl alkyne provides a bioorthogonal handle for the precise attachment of payloads via click chemistry. We will explore the underlying chemical principles, detail step-by-step protocols for protein modification and subsequent payload conjugation, and discuss key applications, empowering researchers to leverage this technology for creating more effective and targeted protein-based agents.

Introduction: The Challenge of Precision in Protein Modification

The modification of proteins with small molecules, drugs, or imaging agents is a cornerstone of modern biotechnology and medicine.[1] Classical bioconjugation methods often target the most accessible amino acid residues, such as lysine or cysteine.[2] While effective, targeting highly abundant residues like lysine can lead to heterogeneous mixtures with varying conjugation sites and numbers of attached molecules, potentially impacting the protein's function and therapeutic efficacy.[3][4]

To address this, the field has moved towards more controlled and site-specific modification strategies. Bioorthogonal chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has become a leading tool.[5][6] This reaction is highly specific, efficient, and can be performed in aqueous environments, making it ideal for biological systems.[7] By introducing an alkyne handle onto a protein, researchers can "click" on an azide-containing payload with high fidelity.[8]

However, simply attaching a payload is only half the battle. For many applications, especially in oncology, ensuring the modified protein reaches the correct subcellular compartment is critical for efficacy and to minimize off-target toxicity.[9] This guide focuses on a sophisticated linker technology—the morpholine phenyl alkyne linker—that simultaneously provides a bioorthogonal handle and a mechanism for targeted intracellular delivery.

Principle of the Technology: A Dual-Functionality Linker

The power of the morpholine phenyl alkyne linker lies in its modular design, where each component has a distinct and crucial function.

  • The Phenyl Alkyne Handle: The terminal alkyne on a phenyl ring serves as a stable and highly reactive handle for click chemistry. Its rigid structure provides defined spacing from the protein surface. This group remains inert within the cell until it reacts with its azide partner, ensuring no unwanted side reactions.[10][11]

  • The Morpholine Moiety (The Targeting Engine): Morpholine is a weakly basic heterocycle. At physiological pH (~7.4), it is largely uncharged. However, within the acidic environment of late endosomes and lysosomes (pH 4.5-5.5), the morpholine nitrogen becomes protonated.[12] This charge acquisition leads to the trapping and accumulation of the entire protein conjugate within these acidic organelles.[13] This mechanism, known as "ion-trapping," makes the morpholine moiety an effective targeting group for lysosomal delivery, which is often the desired site of action for ADCs where enzymatic payload release occurs.[13][14]

  • The Protein Attachment Group: The linker requires a reactive group to be covalently attached to the protein. A common and effective choice is an N-Hydroxysuccinimide (NHS) ester, which reacts efficiently with the primary amines on the side chains of lysine residues to form stable amide bonds.[3]

Conceptual Workflow

The overall strategy involves a two-step process: first, the stable attachment of the dual-functionality linker to the protein, followed by the highly selective click reaction to attach the desired payload.

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Biological Action Protein Native Protein (e.g., Antibody) Linker Morpholine Phenyl Alkyne Linker (NHS-Ester) Protein->Linker Lysine Conjugation AlkyneProtein Alkyne-Modified Protein Linker->AlkyneProtein Payload Azide-Payload (Drug, Dye, etc.) AlkyneProtein->Payload CuAAC 'Click' Reaction FinalConjugate Final Protein Conjugate Payload->FinalConjugate Cell Target Cell FinalConjugate->Cell Cellular Uptake Lysosome Lysosome (pH 4.5-5.5) Morpholine is Protonated & Trapped Cell->Lysosome Endocytosis

Caption: High-level workflow for protein functionalization and targeting.

Key Applications

  • Targeted Antibody-Drug Conjugates (ADCs): The primary application is in the development of ADCs that release their cytotoxic payload within the lysosome of cancer cells.[1] The morpholine ensures efficient delivery to the lysosome, where acidic conditions or specific enzymes can cleave the payload.

  • Cellular Imaging and Probes: By clicking a fluorescent dye onto the alkyne handle, these linkers can be used to create probes that specifically accumulate in lysosomes, allowing for real-time imaging of endocytic pathways.[12]

  • Proteomics and Target Identification: A biotin-azide can be clicked onto the modified protein, enabling its enrichment and identification from complex cellular lysates, which is useful for studying protein trafficking and interactions.[5][15]

Experimental Protocols

These protocols provide a framework for the two-stage functionalization process. Optimization may be required depending on the specific protein and payload.

Protocol 1: Protein Modification with a Morpholine Phenyl Alkyne-NHS Ester Linker

This protocol describes the conjugation of an NHS ester-activated linker to lysine residues on a target protein.

Materials and Reagents

Reagent/MaterialSupplierPurpose
Target Protein (e.g., IgG)User-providedProtein to be modified
Morpholine Phenyl Alkyne-NHS EsterCommercialLinker for introducing the functional groups
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichTo dissolve the linker
Phosphate-Buffered Saline (PBS), pH 7.4GibcoReaction and storage buffer
Zeba™ Spin Desalting Columns (7K MWCO)Thermo FisherTo remove excess, unreacted linker
BCA or Bradford Protein Assay KitThermo FisherTo determine protein concentration

Procedure

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the NHS ester reaction.

    • If the stock protein is in an incompatible buffer, exchange it into PBS using a desalting column.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the Morpholine Phenyl Alkyne-NHS Ester linker in anhydrous DMSO.

    • Rationale: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions. Preparing the stock fresh in anhydrous DMSO maximizes its reactivity.

  • Conjugation Reaction:

    • Calculate the volume of linker stock solution needed. A 10- to 20-fold molar excess of linker over protein is a good starting point.

    • Add the calculated volume of linker stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

    • Rationale: The molar excess drives the reaction to completion. The reaction time and temperature are a balance between maximizing conjugation efficiency and maintaining protein stability.

  • Purification of Alkyne-Modified Protein:

    • Remove the excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Column) equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

    • Rationale: Removing the small molecule linker is crucial to prevent it from interfering with downstream applications and quantification.

  • Characterization (Optional but Recommended):

    • Determine the final concentration of the purified, alkyne-modified protein using a BCA or Bradford assay.

    • Assess the degree of labeling (DOL)—the average number of linkers per protein—using MALDI-TOF mass spectrometry. The mass increase will correspond to the number of linkers attached.

Protocol 2: Payload Attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an azide-functionalized payload onto the alkyne-modified protein.

Materials and Reagents

Reagent/MaterialSupplierPurpose
Purified Alkyne-Modified ProteinFrom Protocol 1The substrate for the click reaction
Azide-Payload (e.g., Azide-Drug, Azide-Dye)User-providedThe molecule to be attached
Copper(II) Sulfate (CuSO₄)Sigma-AldrichCopper catalyst precursor
THPTA LigandCommercialStabilizes the Cu(I) catalyst and protects the protein[16]
Sodium AscorbateSigma-AldrichReducing agent to generate the active Cu(I) catalyst from Cu(II)[16]
Zeba™ Spin Desalting Columns (7K MWCO)Thermo FisherTo purify the final conjugate

Procedure

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Azide-Payload in DMSO or an appropriate solvent.

    • Prepare a fresh 50 mM stock solution of Sodium Ascorbate in water. Note: This solution oxidizes quickly and should be made fresh.[16]

    • Prepare a 10 mM stock solution of Copper(II) Sulfate in water.

    • Prepare a 20 mM stock solution of THPTA ligand in water.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the Alkyne-Modified Protein (from Protocol 1) and the Azide-Payload. Use a 3- to 5-fold molar excess of the azide-payload over the number of alkyne groups on the protein.

    • Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM. Mix gently.

    • Rationale: THPTA is a water-soluble ligand that chelates the copper, preventing it from binding to and damaging the protein.[16][17]

  • Initiating the Reaction:

    • In a separate tube, pre-mix the Copper(II) Sulfate and Sodium Ascorbate. A typical final concentration in the reaction is 0.5 mM CuSO₄ and 2.5 mM Sodium Ascorbate.

    • Add the copper/ascorbate mixture to the protein/payload/ligand solution to initiate the click reaction.

    • Rationale: Ascorbate reduces Cu(II) to the catalytically active Cu(I) state. Pre-mixing ensures rapid and efficient catalyst formation.

  • Incubation:

    • Incubate the reaction at room temperature for 8-16 hours with gentle mixing, protected from light (especially if using a fluorescent payload).[17]

    • For sensitive proteins, the reaction can be performed at 4°C for 24 hours.

  • Purification of the Final Conjugate:

    • Remove excess payload and reaction components by purifying the mixture using a desalting column, size-exclusion chromatography (SEC), or dialysis.

  • Final Characterization:

    • Determine the final protein concentration.

    • Analyze the final conjugate using SDS-PAGE to confirm conjugation (a shift in molecular weight should be visible).

    • Use UV-Vis spectroscopy to determine the final drug-to-antibody ratio (DAR) if the payload has a distinct absorbance.

    • Use mass spectrometry for a precise characterization of the final product.

Detailed Protocol Workflow

G P1_Start 1. Prepare Protein in Amine-Free Buffer P1_React 3. Mix Protein & Linker (10-20x Molar Excess) Incubate 1-2h RT P1_Start->P1_React P1_Linker 2. Dissolve Linker in Anhydrous DMSO P1_Linker->P1_React P1_Purify 4. Purify via Desalting Column (7K MWCO) P1_React->P1_Purify P1_End Alkyne-Modified Protein P1_Purify->P1_End P2_Start 5. Combine Alkyne-Protein & Azide-Payload (3-5x Excess) P1_End->P2_Start P2_Ligand 6. Add THPTA Ligand (Final Conc. 1mM) P2_Start->P2_Ligand P2_Catalyst 7. Add Premixed CuSO₄/Ascorbate to Initiate Reaction P2_Ligand->P2_Catalyst P2_Incubate 8. Incubate 8-16h RT (Protect from Light) P2_Catalyst->P2_Incubate P2_Purify 9. Purify Final Conjugate (Desalting, SEC, or Dialysis) P2_Incubate->P2_Purify P2_End Final Functionalized Conjugate P2_Purify->P2_End

Caption: Step-by-step experimental workflow for the two-protocol process.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) Inactive (hydrolyzed) NHS-ester linker. Competing amines in the buffer (e.g., Tris).Use fresh, anhydrous DMSO for linker stock. Ensure the reaction buffer is amine-free (e.g., PBS, HEPES). Increase molar excess of the linker.
Protein Aggregation/Precipitation Protein instability during reaction. Hydrophobic nature of the linker/payload.Reduce reaction temperature to 4°C and increase incubation time. Ensure gentle mixing. Consider including a mild stabilizing agent if compatible.
Failed or Inefficient Click Reaction Oxidized sodium ascorbate. Inactive catalyst. Inaccessible alkyne groups.Always use a freshly prepared sodium ascorbate solution. Ensure all click reagents are added in the correct order. Increase reaction time.
Heterogeneous Final Product Inconsistent labeling in Protocol 1.Optimize the molar ratio of the NHS-ester linker to achieve a more consistent DOL. Characterize the intermediate product before proceeding.

Conclusion

Functionalizing proteins with morpholine phenyl alkyne linkers represents a powerful and strategic approach to creating advanced bioconjugates. This method elegantly combines the precision of click chemistry for payload attachment with a proven chemical moiety for achieving targeted delivery to acidic organelles like the lysosome. By following the principles and protocols outlined in this guide, researchers in drug development and chemical biology can effectively design and synthesize sophisticated protein-based tools for a wide range of therapeutic and diagnostic applications.

References

  • Protein modification via alkyne hydrosilylation using a substoichiometric amount of ruthenium(ii) catalyst. (2017). PMC. Available at: [Link]

  • (PDF) Protein Modification via Alkyne Hydrosilylation Using A Substoichiometric Amount of Ruthenium(II) Catalyst. (2017). ResearchGate. Available at: [Link]

  • Selective Modification of Alkyne-linked Peptides and Proteins by Cyclometalated Gold(III) (C^N) Complex- mediated Alkynylation. The Hong Kong Polytechnic University. Available at: [Link]

  • Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates. (2020). University of Cambridge. Available at: [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (2020). PubMed. Available at: [Link]

  • Click Chemistry in Proteomic Investigations. (2018). PMC. Available at: [Link]

  • A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. (2012). PMC. Available at: [Link]

  • Click chemistry and its application to proteomics. (2019). G-Biosciences. Available at: [Link]

  • Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Abzena. Available at: [Link]

  • Well‐established alkyne‐linker approaches for cysteine functionalization. ResearchGate. Available at: [Link]

  • Antibody Drug Conjugates. SYNthesis med chem. Available at: [Link]

  • Antibody-drug conjugates: recent advances in conjugation and linker chemistries. (2013). ResearchGate. Available at: [Link]

  • Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study. (2025). PMC. Available at: [Link]

  • Utilization of alkyne bioconjugations to modulate protein function. (2014). PMC. Available at: [Link]

  • Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. (2016). eLife. Available at: [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. (2017). PMC. Available at: [Link]

  • Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. (2012). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Antibody conjugates with morpholinodoxorubicin and acid-cleavable linkers. (1991). PubMed. Available at: [Link]

  • Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment. (2022). Frontiers. Available at: [Link]

Sources

Method

Preparation of fragment-based drug discovery libraries with morpholine alkynes

Application Note: High-Throughput Preparation of Morpholine-Alkyne Fragment Libraries Executive Summary This guide details the strategic design and parallel synthesis of morpholine-containing alkyne fragments for Fragmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Preparation of Morpholine-Alkyne Fragment Libraries

Executive Summary

This guide details the strategic design and parallel synthesis of morpholine-containing alkyne fragments for Fragment-Based Drug Discovery (FBDD). Morpholine is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties (solubility, metabolic stability, and pKa). By installing an alkyne handle (specifically an N-propargyl group), researchers create a versatile "clickable" fragment library. These fragments can be utilized in covalent tethering screens, DNA-Encoded Libraries (DELs), or rapid fragment-linking campaigns via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strategic Rationale: The "Privileged" Fragment

Why Morpholine?

In FBDD, the quality of the library dictates the quality of the hit. Morpholine is selected not randomly, but for its adherence to the "Rule of Three" (Ro3) and specific ADME advantages:

  • Solubility & pKa: Morpholine has a pKa of ~8.3. At physiological pH, a significant fraction exists as the cationic morpholinium species, enhancing aqueous solubility—a critical bottleneck in fragment screening.

  • Metabolic Stability: Unlike piperazines, which are prone to rapid oxidative metabolism, the ether oxygen in morpholine reduces the electron density of the ring, often improving metabolic half-life.

  • Hydrogen Bonding: The ether oxygen serves as a weak H-bond acceptor, while the protonated nitrogen acts as a donor, providing a directional interaction vector for protein binding sites.

The Alkyne Handle

The N-propargyl group is the optimal "warhead" for library construction because:

  • Steric Minimalism: The alkyne is small and linear, minimizing steric clashes during initial binding events.

  • Bioorthogonality: It is inert to most biological nucleophiles but highly reactive toward azides in the presence of Cu(I) catalysts.

  • Synthetic Accessibility: It can be introduced in a single, high-yielding step.

Library Design & Workflow

The objective is to create a library of N-propargyl morpholines with diverse substitutions at the C2 and C3 positions.

Core Structure: R-Morpholine-N-CH2-C≡CH

Workflow Visualization:

FBDD_Workflow cluster_0 Phase 1: Design cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Validation Select_Scaffolds Select C2/C3 Substituted Morpholines Filter_Ro3 Filter by Rule of Three Select_Scaffolds->Filter_Ro3 Alkylation N-Alkylation (Propargyl Bromide) Filter_Ro3->Alkylation Workup Acid-Base Extraction (No Column) Alkylation->Workup QC LCMS & NMR Purity Check Workup->QC Click_Test CuAAC Functional Test QC->Click_Test

Figure 1: End-to-end workflow for generating the morpholine-alkyne fragment library. Note the emphasis on column-free purification (Acid-Base Extraction) to facilitate high throughput.

Experimental Protocols

Protocol A: Parallel Synthesis of N-Propargyl Morpholines

Target: To synthesize 96 diverse morpholine-alkyne fragments in a plate-based format.

Reagents:

  • Substituted Morpholines: (e.g., 2-methylmorpholine, 3-oxa-8-azabicyclo[3.2.1]octane, etc.)

  • Propargyl Bromide: (80% wt in toluene) - Handle with extreme care; lachrymator.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: Acetonitrile (ACN) or DMF (ACN is preferred for easier workup).

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well block (chemically resistant), dispense 1.0 mmol of the specific substituted morpholine into each well.

  • Base Addition: Add 1.5 mmol (207 mg) of

    
     to each well.
    
  • Solvent Addition: Add 2.0 mL of dry ACN.

  • Reagent Addition: Slowly add 1.1 mmol (122 µL of 80% solution) of propargyl bromide.

    • Expert Insight: Use a slight excess of electrophile to drive the amine to completion, but not so much that purification becomes difficult.

  • Reaction: Seal the block with a chemically resistant mat. Shake at 60°C for 4 hours .

    • Validation: Check one well by TLC or LCMS. Conversion is usually >95% for secondary amines.

  • Purification (The "Catch & Release" Strategy):

    • Rationale: Column chromatography is too slow for libraries. We utilize the basicity of the product.[1][2][3][4]

    • Step 6a: Evaporate ACN. Resuspend residue in EtOAc (2 mL) and Water (2 mL) .

    • Step 6b: Acidify the aqueous layer to pH ~2 with 1M HCl . The product (amine) moves to the aqueous phase; non-basic impurities (excess propargyl bromide) stay in EtOAc.

    • Step 6c: Discard the EtOAc layer. Wash aqueous layer once more with EtOAc.

    • Step 6d: Basify the aqueous layer to pH ~10 with 4M NaOH . The product is now a free base.[4]

    • Step 6e: Extract with DCM (3 x 1 mL) .

  • Final Isolation: Pass the DCM extracts through a hydrophobic frit (phase separator) to remove water, then evaporate.

Yield Expectations: 80–95% isolated yield. Purity >90%.

Protocol B: Functional Validation via CuAAC (Click Chemistry)

Target: To confirm the "clickability" of the synthesized fragments using a standard azide fluorophore or test probe.

Reagents:

  • Fragment: Synthesized N-propargyl morpholine (10 mM in DMSO).

  • Azide Partner: Benzyl azide or Azide-Fluor 488 (10 mM in DMSO).

  • Catalyst:

    
     (100 mM in water).
    
  • Reductant: Sodium Ascorbate (100 mM in water) - Freshly prepared.

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).

    • Expert Insight: THPTA is superior to TBTA for aqueous solubility and protecting the biomolecules from oxidative damage by reactive oxygen species (ROS).

Reaction Setup (100 µL scale):

ComponentVolume (µL)Final Conc.Role
PBS Buffer (pH 7.4)72.51xSolvent
Fragment (Alkyne)101 mMReactant A
Azide Partner101 mMReactant B
Premix: CuSO4 + THPTA50.5 mM CuCatalyst Complex
Sodium Ascorbate2.52.5 mMReductant (Start Trigger)

Method:

  • Premix

    
     and THPTA in a 1:2 molar ratio (Cu:Ligand) and let stand for 5 minutes.
    
  • Combine Buffer, Alkyne, and Azide in the reaction vessel.

  • Add the Cu-THPTA complex.

  • Add Sodium Ascorbate last to initiate the reaction.

  • Incubate at Room Temperature (RT) for 1 hour .

  • Analysis: Inject directly into LCMS. Look for the mass of (Alkyne + Azide).

Mechanistic Visualization

The following diagram illustrates the chemical transformation and the catalytic cycle utilized in the validation step.

Reaction_Mechanism Morpholine Substituted Morpholine Intermediate N-Propargyl Morpholine Morpholine->Intermediate K2CO3, ACN SN2 Reaction Propargyl Propargyl Bromide Propargyl->Intermediate Triazole 1,2,3-Triazole Linked Product Intermediate->Triazole Click Reaction (CuAAC) Azide Azide (R-N3) Azide->Triazole Cu_Cat Cu(I)/THPTA Catalyst Cu_Cat->Triazole Catalysis

Figure 2: Synthetic pathway from morpholine precursor to the final 'clicked' triazole product. The N-alkylation (SN2) is followed by the bioorthogonal cycloaddition.

Quality Control & Troubleshooting

IssueObservationRoot CauseSolution
Low Yield (Step 1) Starting material remains (LCMS).Base particle size too large.Grind

to fine powder or use

(more soluble).
Impurity in Product Extra peak M+39 or M+41.Allyl/Propargyl scrambling or bis-alkylation (if primary amine used).Ensure starting morpholine is secondary. Control temp at 60°C.
Click Failure No product, blue solution turns yellow/brown precipitate.Copper oxidation / Precipitation.Increase THPTA ligand concentration. Ensure Ascorbate is fresh (it oxidizes in air).[5]

References

  • Morpholine Properties in Medicinal Chemistry

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
    • Source:Medicinal Chemistry Research (2021).[6]

    • Link:[Link]

  • Fragment-Based Drug Discovery (Rule of Three)

    • Title: A 'Rule of Three' for fragment-based lead discovery?
    • Source:Drug Discovery Today (2003).
    • Link:[Link][7]

  • Synthesis of N-Propargyl Amines

    • Title: Recent Advances in the Synthesis of Propargyl Derivatives.[7][8]

    • Source:Molecules (2023).
    • Link:[Link]

  • CuAAC Click Chemistry Protocol

    • Title: A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids (Detailed CuAAC Protocols).
    • Source:Chemical Reviews (2021).
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol Synthesis

Status: Operational Ticket ID: OLM-INT-004 Subject: Yield Improvement & Troubleshooting for Sonogashira Coupling of Morpholine-Benzyl Intermediates[1][2] Executive Summary & Reaction Dashboard Target Molecule: 4-[4-(Morp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OLM-INT-004 Subject: Yield Improvement & Troubleshooting for Sonogashira Coupling of Morpholine-Benzyl Intermediates[1][2]

Executive Summary & Reaction Dashboard

Target Molecule: 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol Primary Application: Key intermediate for EGFR inhibitors (e.g., Olmutinib/BI 1482694).[1][2] Reaction Class: Sonogashira Cross-Coupling.

This guide addresses the specific challenges of coupling 4-(4-halobenzyl)morpholine with 3-butyn-1-ol . Users often report yields stalling at 40-50% due to three convergent failure modes: catalyst poisoning by the morpholine nitrogen, oxidative homocoupling of the alkynol (Glaser side-reaction), and product loss during aqueous workup due to the molecule's amphoteric nature.

Performance Metrics
ParameterStandard Protocol (Baseline)Optimized Protocol (Target)
Catalyst System Pd(PPh₃)₂Cl₂ / CuI (High Load)Pd(dppf)Cl₂ / CuI (Low Load) or Pd-XPhos
Solvent THF or Et₃NDMF/DMAc or Toluene/DIPA
Typical Yield 40–55%85–92%
Purity (Crude) Low (Glaser impurities)High (>95%)
Purification Column Chromatography (Streaking)Acid-Base Extraction / Crystallization

Diagnostic & Troubleshooting Logic (Graphviz)[2]

The following diagram maps the decision logic for troubleshooting low yields based on observed byproducts and reaction behavior.

Sonogashira_Troubleshooting Start Issue: Low Yield (<50%) Check_TLC Analyze Crude (TLC/LCMS) Start->Check_TLC Case_A Starting Material (Halide) Remains Unreacted Check_TLC->Case_A Case_B Starting Material Consumed But Low Product Mass Check_TLC->Case_B Case_C Dimer Formed (Glaser Product) Check_TLC->Case_C Sol_A1 Diagnosis: Catalyst Deactivation Action: Switch to Pd(dppf)Cl2 Reason: Morpholine poisoning Pd Case_A->Sol_A1 Sol_A2 Diagnosis: Oxidative Addition Failure Action: Switch Halide (Br -> I) or Increase Temp (90°C) Case_A->Sol_A2 Sol_B1 Diagnosis: Workup Loss Action: Use pH-Swing Extraction (Product is amphoteric) Case_B->Sol_B1 Sol_C1 Diagnosis: Oxygen Leak Action: Degas Solvents (Sparge Ar) Case_C->Sol_C1 Sol_C2 Diagnosis: High Cu Loading Action: Reduce CuI to 1 mol% or Slow Add Alkyne Case_C->Sol_C2

Caption: Troubleshooting logic flow for morpholine-alkynol coupling. Identify the failure mode (conversion vs. mass balance) to select the correct intervention.

Critical Failure Modes & Solutions (FAQs)

Q1: Why does the reaction turn black and stop converting (Pd Black formation)?

The Mechanism: The morpholine nitrogen in your substrate is a competitive ligand. In standard systems using Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, the monodentate phosphines dissociate easily. The morpholine group then coordinates to the Palladium, disrupting the catalytic cycle and leading to precipitation of inactive Pd(0) (Pd black). The Fix: Use a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[2] The "bite angle" of dppf creates a tighter chelate that resists displacement by the morpholine amine.

  • Recommendation: Switch to Pd(dppf)Cl₂[2][3]·DCM (2–3 mol%).[2]

Q2: I see a major impurity spot that is less polar than the product. What is it?

The Mechanism: This is likely the homocoupling product of 3-butyn-1-ol (a diyne diol), formed via the Glaser-Hay pathway.[1][2] This occurs when Copper(I) is present with Oxygen. The Fix:

  • Degassing: Sparging with Argon for 15 minutes is mandatory.[1]

  • Stoichiometry: Add the alkyne (3-butyn-1-ol) dropwise over 30 minutes. This keeps its concentration low relative to the aryl halide, favoring cross-coupling over homocoupling.

  • Copper Reduction: Reduce CuI loading to 0.5–1.0 mol%. Do not use the standard 5-10%.

Q3: My conversion is 100%, but I lose half my mass during aqueous extraction.

The Mechanism: Your product contains a basic morpholine (pKa ~8) and a polar alcohol.

  • At acidic pH (pH < 6): It is protonated and stays in the water.

  • At neutral pH: It is moderately water-soluble due to the alcohol/amine combo.[1][2] The Fix (The "pH Swing"):

  • After reaction, dilute with EtOAc.

  • Extract with 0.5M HCl . The product moves to the aqueous phase (leaving non-basic impurities in organics).

  • Separate phases.[1] Take the aqueous phase and basify to pH 10 with NaOH or NH₄OH.

  • Extract the basic aqueous phase with DCM or EtOAc (x3). The product returns to the organic phase, now highly pure.

Optimized Experimental Protocol

This protocol integrates the "pH Swing" purification and the stabilized catalyst system.

Reagents:

  • Substrate A: 4-(4-bromobenzyl)morpholine (1.0 equiv)[1][2]

  • Substrate B: 3-butyn-1-ol (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.02 equiv / 2 mol%)[2]

  • Co-Catalyst: CuI (0.01 equiv / 1 mol%)[2]

  • Base: Diisopropylamine (DIPA) (3.0 equiv)[2]

  • Solvent: DMF (Anhydrous, degassed) – Concentration: 0.2 M

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and septum. Cool under Argon flow.

  • Charging: Add Substrate A , Pd(dppf)Cl₂ , and CuI .

  • Degassing: Seal the flask. Evacuate and backfill with Argon (x3).[2]

  • Solvent Addition: Inject degassed DMF and DIPA via syringe.

  • Alkyne Addition: Heat the mixture to 80°C . Once at temperature, add Substrate B (mixed with a small amount of DMF) dropwise via syringe pump or dropping funnel over 30–45 minutes.

    • Why? Prevents high local concentration of alkyne, suppressing Glaser homocoupling.

  • Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the bromide.

  • Workup (The Critical Step):

    • Cool to room temperature.[1][4] Dilute with EtOAc (5x reaction volume).

    • Wash 1: Water (removes DMF).[2]

    • Wash 2: Sat. NH₄Cl (removes Copper – look for blue aqueous layer).[2]

    • Extraction: Extract the organic layer with 1.0 M HCl (2x). Save the aqueous layer.

    • Recovery: Basify the combined acidic aqueous layers to pH ~10 using 4M NaOH (cool in ice bath during addition).

    • Extract the cloudy basic mixture with DCM (3x).[5]

  • Isolation: Dry combined DCM layers over Na₂SO₄, filter, and concentrate. The resulting oil often crystallizes upon standing or trituration with cold diethyl ether.

Mechanistic Visualization

Understanding the competition between the product formation and catalyst poisoning is vital.

Catalytic_Cycle Pd0 Pd(0)-L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning (Morpholine-Pd Complex) Pd0->Poison + Morpholine (excess) TransMetal Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMetal + Cu-Alkyne RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 - Product Poison->Pd0 Reversible if Ligand is Strong (dppf)

Caption: The catalytic cycle showing the critical "Poisoning" off-ramp where the morpholine nitrogen sequesters Pd(0) if the phosphine ligand is too weak.[2]

References & Authority

  • Sonogashira Coupling Reviews:

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[2] Link[2]

    • Relevance: Establishes the baseline mechanism and the necessity of copper-free or low-copper conditions for alkynols.

  • Olmutinib (BI 1482694) Synthesis Context:

    • Hanmi Pharmaceutical Co Ltd. (2011).[2] Novel amide derivatives as inhibitors of epidermal growth factor receptor. WO2011162515A2.[1] Link

    • Relevance: Describes the structural class and initial synthetic routes for morpholine-containing EGFR inhibitors.

  • Catalyst Optimization for Amine-Containing Substrates:

    • Guram, A. S., et al. (2004). New Catalysts for Suzuki, Heck, and Sonogashira Coupling Reactions. Aldrichimica Acta, 37(1).

    • Relevance: Validates the use of Pd(dppf)Cl₂ and bulky phosphines to prevent amine poisoning of the catalyst center.

  • Purification Strategies (Amphoteric Extraction):

    • Common practice in medicinal chemistry for morpholine/piperazine derivatives (e.g., Gefitinib, Erlotinib intermediates). Refer to Vogel's Textbook of Practical Organic Chemistry for general acid-base extraction protocols.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-butyn-1-ol and aryl halides before handling.[1][2] 3-butyn-1-ol is flammable and toxic.[1][2]

Sources

Optimization

Overcoming solubility issues of morpholine alkynes in aqueous buffers

Overcoming Solubility Challenges of Morpholine Alkynes in Aqueous Buffers Welcome to the technical support center for morpholine alkyne reagents. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Solubility Challenges of Morpholine Alkynes in Aqueous Buffers

Welcome to the technical support center for morpholine alkyne reagents. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common experimental hurdles: the poor aqueous solubility of complex morpholine alkyne derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Morpholine-containing compounds are invaluable in drug discovery due to their favorable physicochemical and pharmacokinetic properties.[1] However, when attached to larger, hydrophobic alkyne-containing scaffolds, these molecules often exhibit limited solubility in the aqueous buffers required for biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental data.[2] This guide provides a systematic approach to overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding morpholine alkyne solubility.

Q1: I thought morpholine was water-soluble. Why is my morpholine alkyne crashing out of my buffer?

While the morpholine moiety itself is hydrophilic and completely miscible with water[3][4], the overall solubility of your molecule is determined by its entire structure. Morpholine alkynes used in research are often large molecules with significant non-polar, carbon-rich regions. These hydrophobic portions dominate the molecule's behavior in water, causing it to be poorly soluble despite the presence of the morpholine ring.[5]

Q2: What is the simplest first step to dissolve my compound for an in vitro assay?

The most direct and widely used method is to first prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute this stock into your aqueous assay buffer.[5] This approach leverages the high solubility of the compound in the organic solvent to create a manageable stock, which is then diluted to a final working concentration where the small amount of co-solvent helps maintain solubility.[6][7]

Q3: What are the maximum recommended concentrations for co-solvents like DMSO in cell-based assays?

It is critical to minimize the final concentration of the organic co-solvent in your assay, as it can be toxic to cells or interfere with biological processes.[5] For most cell lines, the final concentration of Dimethyl Sulfoxide (DMSO) or ethanol should be kept below 0.5% (v/v), and ideally at or below 0.1% to avoid off-target effects.[5][8] Always perform a vehicle control (assay buffer + co-solvent at the same final concentration) to assess the impact of the solvent on your experiment.[8]

Q4: My compound dissolves in the stock solvent, but precipitates immediately when I add it to my aqueous buffer. What should I do?

This is a common issue that occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit, even with a co-solvent present. Here are some immediate troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be too high. Try working with a lower concentration of the morpholine alkyne.

  • Check Buffer Composition: High salt concentrations in your buffer can decrease the solubility of organic compounds—a "salting-out" effect.[9] Try performing the final dilution step in pure water before adding it to a more concentrated buffer, if your protocol allows.

  • Use Advanced Techniques: If simple dilution fails, you will need to employ more advanced solubilization strategies, such as surfactants or cyclodextrins, which are detailed in Part 3 of this guide.

Q5: Can I use pH to my advantage with morpholine alkynes?

Absolutely. The nitrogen atom in the morpholine ring is basic, with a pKa of its conjugate acid around 8.3-8.5.[1][10] This means that in buffers with a pH below ~8.0, the morpholine nitrogen will be protonated, acquiring a positive charge. This charged species is typically much more water-soluble than the neutral form. Therefore, adjusting your buffer to a slightly acidic pH (e.g., pH 6.0-7.0) can significantly enhance the solubility of your morpholine alkyne.[] However, you must ensure the chosen pH is compatible with your biological assay.

Part 2: Systematic Troubleshooting Workflow

When faced with a solubility challenge, it is crucial to follow a logical progression from the simplest to the most complex methods. This ensures you find the easiest effective solution without unnecessarily complicating your experimental setup.

G start Start: Undissolved Morpholine Alkyne stock Step 1: Prepare Concentrated Stock in 100% Co-Solvent (e.g., DMSO) start->stock dilute Step 2: Dilute Stock into Aqueous Assay Buffer stock->dilute check Check for Precipitation dilute->check success Success! Proceed with Assay check->success No precip Precipitation Occurs check->precip Yes ph_mod Option A: Adjust Buffer pH (if assay compatible) precip->ph_mod Try First surfactant Option B: Incorporate a Surfactant (e.g., Tween-20) precip->surfactant If pH fails or is incompatible cyclo Option C: Use a Cyclodextrin (e.g., HP-β-CD) precip->cyclo Advanced Option recheck Re-Check for Precipitation ph_mod->recheck surfactant->recheck cyclo->recheck recheck->success Resolved fail Consult Further or Consider Resynthesis recheck->fail Unresolved

Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.

Experimental Protocol: Using a Surfactant

  • Prepare a concentrated stock solution of your morpholine alkyne in an organic co-solvent (e.g., DMSO) as described in Protocol 1.

  • In a separate tube, prepare your aqueous assay buffer containing the desired surfactant (e.g., 0.05% Tween-20) at a concentration above its CMC.

  • Vortex the surfactant-containing buffer thoroughly.

  • While vortexing the surfactant buffer, slowly add the concentrated drug stock dropwise to achieve the final desired concentration. This rapid mixing helps to ensure the drug is immediately encapsulated within the newly forming micelles, preventing precipitation. [9]5. Visually inspect for clarity. If some precipitation occurs, gentle sonication may help.

Data Table: Common Non-ionic Surfactants for Biological Assays

SurfactantTypical Final Assay ConcentrationKey Considerations
Tween-20 (Polysorbate 20) 0.01% - 0.1% (v/v)Widely used, generally low cytotoxicity.
Tween-80 (Polysorbate 80) 0.01% - 0.1% (v/v)Similar to Tween-20, common in pharmaceutical formulations. [12]
Triton X-100 0.01% - 0.1% (v/v)Effective but can be harsher on cell membranes; use with caution.
Protocol 3: Utilizing Cyclodextrins for Inclusion Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. [13][14]They can encapsulate a "guest" molecule—in this case, the hydrophobic part of the morpholine alkyne—within their cavity, forming a water-soluble "inclusion complex." [15][16]This effectively shields the hydrophobic drug from the aqueous environment. [17]

G cluster_CD Cyclodextrin (Host) cd_top cd_bottom Hydrophobic Cavity complex Soluble Inclusion Complex cd_bottom->complex + alkyne Morpholine Alkyne (Guest) alkyne->complex

Caption: Formation of a soluble host-guest inclusion complex with a cyclodextrin.

Experimental Protocol: Preparing a Drug-Cyclodextrin Complex

  • Determine the appropriate cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity. [13]2. Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v) in your buffer or in water.

  • Add the powdered morpholine alkyne directly to the cyclodextrin solution.

  • Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for complex formation. Sonication can accelerate the process.

  • After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant. This solution contains the soluble drug-cyclodextrin complex. The concentration of the dissolved drug should be determined analytically (e.g., by UV-Vis or LC-MS).

Part 4: Best Practices & Preventative Measures
  • Always Use High-Purity Solvents: Impurities in solvents can affect solubility and interfere with assays. [18][19]* Store Stock Solutions Properly: Store concentrated stocks in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. [8]Protect from light if the compound is photosensitive.

  • Sonication is Key: A brief period in a sonicating water bath can break up microscopic aggregates and significantly aid dissolution. [9]* Visual Inspection is Mandatory: Before any experiment, visually inspect your final solution for any signs of precipitation (haziness, cloudiness, or visible particles). If observed, the solution is not viable for quantitative experiments. [8]* Run Vehicle Controls: Always include a control group that is treated with the same final concentration of buffer, co-solvent, and any other solubilizing agent used for your compound. This is essential to confirm that the observed effects are from your morpholine alkyne and not the excipients.

References
  • The Solubility of Things. (n.d.). The Role of Surfactants in Surface Chemistry. The Solubility of Things. [Link]

  • Luthy, R. G., et al. (1994). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering, 120(1). [Link]

  • Lab FIRP. (2025, April 10). Surfactants in Aqueous Solutions: Essential Guide. Lab FIRP English. [Link]

  • Iarrusso, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Zhang, Y., et al. (2017). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports, 7, 42990. [Link]

  • Al-Ghananeem, A. M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1806. [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]

  • S-Tim, S., et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • IIP Series. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]

  • Wimmer, R., et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 259. [Link]

  • Wikipedia. (n.d.). Surfactant. Wikipedia. [Link]

  • Organic Chemistry Portal. (2020). General Synthesis of α-Alkyl Ynones from Morpholine Amides and 1-Copper(I) Alkynes Promoted by Triflic Anhydride. Organic Chemistry Portal. [Link]

  • Singh, M., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences, 107(8), 1979-1993. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2850. [Link]

  • Consolidated Chemical. (n.d.). Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. Consolidated Chemical. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of morpholines. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Weng, Y., et al. (2020). General Synthesis of α-Alkyl Ynones from Morpholine Amides and 1-Copper(I) Alkynes Promoted by Triflic Anhydride. Organic Letters, 22(21), 8296-8301. [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Patel, V. R., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S69. [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-205. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Patil, S. K., et al. (2015). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 5(2). [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. [Link]

  • Academia.edu. (2022). (PDF) Dissolution Method Troubleshooting: An Industry Perspective. Academia.edu. [Link]

Sources

Troubleshooting

Technical Support Center: Sonogashira Couplings with Morpholine Derivatives

Welcome to the technical support center for navigating the intricacies of Sonogashira coupling reactions, specifically when your substrates contain a morpholine moiety. Researchers in synthetic and medicinal chemistry fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the intricacies of Sonogashira coupling reactions, specifically when your substrates contain a morpholine moiety. Researchers in synthetic and medicinal chemistry frequently encounter challenges with nitrogen-containing heterocycles due to their potential to interact with the palladium catalyst. This guide provides in-depth, field-tested insights and actionable troubleshooting protocols to help you overcome common hurdles and achieve high-yield, clean conversions.

Troubleshooting Guide: Question & Answer

This section addresses specific experimental failures. Each answer explains the underlying chemical principles and provides clear, step-by-step solutions.

Q1: My reaction shows very low or no conversion. What is the most likely cause and how do I fix it?

A1: The primary suspect for complete reaction failure when using morpholine-containing substrates is palladium catalyst poisoning or inhibition . The lone pair of electrons on the morpholine nitrogen can coordinate to the electron-deficient palladium(0) center, forming a stable, off-cycle complex that is catalytically inactive. This sequestration of the active catalyst halts the reaction.

Troubleshooting Protocol:

  • Verify Reagent & System Integrity: Before modifying catalytic components, ensure the fundamentals are correct.

    • Inert Atmosphere: Confirm that your solvent and reaction vessel were rigorously degassed. Oxygen can lead to catalyst decomposition (observed as a black precipitate of palladium black) and promote undesired alkyne homocoupling.[1][2]

    • Reagent Purity: Use fresh, high-purity catalysts (both Pd and CuI, if used) and ensure your solvents and amine base are anhydrous.[1][2]

  • Counteract Catalyst Poisoning:

    • Increase Catalyst Loading: As a first-pass solution, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial inhibition by providing a sufficient concentration of active catalyst.

    • Switch to a More Robust Ligand: Standard phosphine ligands like PPh₃ can be easily displaced by the morpholine substrate. Switching to bulkier, more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can shield the palladium center and disfavor coordination with the morpholine nitrogen.[3]

      • Recommended Ligands: Consider Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr, SImes), which are known to promote efficient coupling with challenging substrates.[3][4]

  • Optimize Reaction Conditions:

    • Temperature: For less reactive aryl bromides or chlorides, increased temperature (e.g., 80-120 °C) is often necessary to drive the rate-limiting oxidative addition step.[5][6]

    • Solvent Choice: The solvent must fully dissolve all components.[7] While common solvents like THF or DMF are often used, they are also coordinating. Consider less coordinating solvents like toluene or dioxane.[6][7]

Q2: My desired product is forming, but I have a major byproduct from alkyne homocoupling. How can I prevent this?

A2: The formation of a symmetric diyne byproduct results from the Glaser-Hay coupling of your terminal alkyne.[8][9] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[8][10]

Troubleshooting Protocol:

  • Ensure Rigorously Anaerobic Conditions: This is the most critical first step. Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.[10][11]

    • Degassing Protocol: Use a minimum of three freeze-pump-thaw cycles for your solvent. Alternatively, sparge the solvent with a stream of argon or nitrogen for at least 30 minutes. Ensure the reaction is run under a positive pressure of an inert gas.

  • Minimize Copper(I) Co-catalyst:

    • Reduce the loading of CuI to the minimum effective amount (e.g., start with 0.5-1 mol%). High concentrations of copper can accelerate the Glaser pathway.[1]

  • Implement Slow Addition of the Alkyne:

    • Using a syringe pump to add the terminal alkyne slowly over several hours keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.

  • Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to eliminate its cause.[10][12][13] Copper-free Sonogashira reactions are well-established and highly effective, especially for substrates prone to side reactions.[8][10][12]

    dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

    // Nodes Start [label="High Homocoupling\nObserved", fillcolor="#FBBC05", fontcolor="#202124"]; Check_O2 [label="Step 1: Rigorously\nExclude Oxygen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degas [label="Perform Freeze-Pump-Thaw\nor Argon Sparge", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduce_Cu [label="Step 2: Reduce\nCu(I) Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Slow_Add [label="Step 3: Use Slow\nAlkyne Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Go_Cu_Free [label="Step 4: Switch to\nCopper-Free Protocol", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

    // Edges Start -> Check_O2 [label="First Action"]; Check_O2 -> Degas; Degas -> Reduce_Cu [label="If problem persists"]; Reduce_Cu -> Slow_Add [label="If problem persists"]; Slow_Add -> Go_Cu_Free [label="Definitive Solution"]; }

    Caption: Troubleshooting workflow for minimizing alkyne homocoupling.
Q3: I am observing significant dehalogenation of my aryl halide starting material. What causes this and what can I do?

A3: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This typically occurs when the catalytic cycle is slow or inefficient, allowing competing pathways to dominate. With morpholine-containing substrates, partial catalyst inhibition can slow the desired cycle, making dehalogenation more likely.

Troubleshooting Protocol:

  • Re-evaluate the Base: The amine base is not just a proton scavenger; it can play a role in the catalytic cycle.[12]

    • Inorganic Bases: Consider switching from an amine base (like Et₃N or DIPEA) to an inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][14] This can sometimes alter the reaction pathways and suppress dehalogenation.

    • Base Strength: Ensure the base is strong enough to deprotonate the alkyne efficiently but not so strong that it promotes undesired side reactions.

  • Optimize Ligand and Catalyst:

    • As with low conversion issues, a more robust ligand (e.g., XPhos, dppf) can accelerate the desired cross-coupling cycle, outcompeting the dehalogenation pathway.[6]

    • Ensure your palladium source is fresh. Decomposed catalyst (palladium black) can sometimes promote reductive processes.[2]

  • Adjust Reaction Temperature: While higher temperatures can increase reaction rates, excessively high temperatures can sometimes favor decomposition and side reactions. If you are running the reaction at high heat, try lowering it by 10-20 °C once product formation begins.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of catalyst poisoning by morpholine?

A: The active catalyst in the Sonogashira reaction is a 14-electron Pd(0) species. The nitrogen atom in the morpholine ring is a Lewis base. It can donate its lone pair of electrons to the electron-deficient Pd(0) center, forming a coordinatively saturated and stable Pd(0)-morpholine complex. This complex is an "off-cycle" species, meaning it does not participate in the catalytic cycle's key steps (oxidative addition, transmetalation, reductive elimination), effectively reducing the concentration of the active catalyst.

dot graphdot { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes for Catalytic Cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Alkyne [label="Ar-Pd(II)-C≡CR(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-C≡CR\n(Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Poisoning Pathway Morpholine [label="Morpholine\nSubstrate", fillcolor="#FBBC05", fontcolor="#202124"]; Poisoned_Complex [label="Pd(0)L(Morpholine)\n(Inactive Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Edges for Catalytic Cycle Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label=" + Cu-C≡CR"]; Transmetal -> PdII_Alkyne; PdII_Alkyne -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];

// Edge for Poisoning Pd0 -> Poisoned_Complex [dir=both, color="#EA4335", style=dashed, label=" Reversible\nCoordination\n(Poisoning)"]; Morpholine -> Poisoned_Complex [color="#EA4335", style=dashed]; }

Caption: Mechanism of catalyst poisoning by morpholine.

Q: Which palladium sources and ligands are generally recommended for substrates with basic nitrogen atoms?

A: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can work, they are often not optimal. For challenging substrates containing basic nitrogens, more advanced catalytic systems are recommended.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are air-stable Pd(0) or Pd(II) precursors that are activated in situ when combined with a suitable ligand. This offers more flexibility than using pre-formed complexes.
Ligands Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos)The steric bulk creates a protective "pocket" around the palladium, hindering the approach and coordination of the morpholine nitrogen.[3] Their electron-donating nature also accelerates the rate-limiting oxidative addition step.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes)NHCs are strong σ-donors that form very stable bonds with palladium, making them less susceptible to displacement by other Lewis bases.[3][15][16] They are highly effective for coupling less reactive aryl chlorides.[4]

Q: When should I choose a copper-free versus a copper-catalyzed protocol?

A: The decision depends on your substrate and experimental observations.

  • Use a standard copper-catalyzed protocol when:

    • You are starting with a new substrate and have no prior information. It is the classic and often effective method.[17]

    • Your alkyne is not particularly valuable or prone to homocoupling.

    • You are using highly reactive aryl iodides, which often couple quickly and cleanly at room temperature.[2][18]

  • Switch to a copper-free protocol when:

    • You observe significant Glaser-Hay homocoupling, even after optimizing conditions.[10][12][13]

    • Your substrate or product is sensitive to copper salts.

    • You are working with less reactive aryl bromides or chlorides, where the longer reaction times and higher temperatures required can exacerbate copper-mediated side reactions.[8]

Experimental Protocols

Protocol 1: General Copper-Free Sonogashira Coupling for Morpholine-Substituted Aryl Bromides

This protocol employs a robust Buchwald-type ligand to mitigate catalyst inhibition.

  • Reagent Preparation: In a glovebox or under a strong flow of argon, add the morpholine-substituted aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry oven-dried reaction vial or flask equipped with a stir bar.

  • Base and Substrate Addition: Add Cs₂CO₃ (2.0 mmol, 2.0 equiv) to the vial.

  • Solvent and Alkyne Addition: Add anhydrous, degassed 1,4-dioxane (5 mL). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove it from the glovebox and place it in a preheated heating block at 100 °C.

  • Monitoring and Work-up: Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite to remove inorganic salts and palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Zhang, W., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Jana, A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Retrieved from [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Retrieved from [Link]

  • dos Santos, E., et al. (2019). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Retrieved from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Yaşar, S. (n.d.). N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. ResearchGate. Retrieved from [Link]

  • NroChemistry. (2020, July 25). Sonogashira Coupling. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Falco, M. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]

Sources

Optimization

Optimizing reaction temperature for morpholin-4-ylmethyl phenyl functionalization

Topic: Optimizing reaction temperature for morpholin-4-ylmethyl phenyl functionalization Audience: Researchers, scientists, and drug development professionals Content ID: TSC-MANNICH-042[1] Executive Summary: The Thermal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for morpholin-4-ylmethyl phenyl functionalization Audience: Researchers, scientists, and drug development professionals Content ID: TSC-MANNICH-042[1]

Executive Summary: The Thermal "Goldilocks" Zone[1]

The functionalization of a phenyl ring with a morpholin-4-ylmethyl group is a classic Mannich reaction (aminoalkylation). While conceptually simple, the reaction is governed by a delicate thermal equilibrium.[1]

The Core Challenge: This reaction is reversible.

  • Kinetic Requirement: Heat is required to overcome the activation energy for the formation of the electrophilic iminium ion (Eschenmoser salt equivalent).[1]

  • Thermodynamic Risk: Excessive heat promotes the retro-Mannich reaction, decomposing your product back into the starting phenol and amine, or drives the formation of thermodynamically stable bis-substituted impurities (polymers).[1]

This guide provides a self-validating protocol to identify the optimal temperature window (typically 60°C – 90°C ) for your specific substrate.

Mechanistic Insight: Why Temperature Dictates Yield[1]

To optimize yield, you must visualize the reaction as two distinct thermal stages.[1]

Stage A: Iminium Ion Formation (The "Spark")

The reaction initiates when morpholine condenses with formaldehyde (or paraformaldehyde) to form the reactive iminium ion .[1] This step is endothermic and acid-catalyzed. If the temperature is too low (<40°C), this species forms slowly, leading to stalled conversion.[1]

Stage B: Electrophilic Aromatic Substitution (The "Attack")

The electron-rich phenol attacks the iminium ion.[1][2] This step is generally fast.[1] However, the resulting Mannich base is susceptible to cleavage.[1] At temperatures >100°C (or prolonged reflux), the equilibrium shifts backward (retro-Mannich), or the product reacts again to form 2,4-bis(morpholinomethyl) byproducts.[1]

Visualization: Reaction Pathway & Thermal Risks[1]

MannichMechanism Reagents Morpholine + CH2O + Phenol Iminium Iminium Ion (Intermediate) Reagents->Iminium Activation (>40°C) Product Morpholin-4-ylmethyl phenyl Product Iminium->Product C-C Bond Formation Retro Retro-Mannich (Decomposition) Product->Retro High Heat (>100°C) Reversible Bis Bis-substituted Impurity Product->Bis Prolonged Heat + Excess Reagent

Figure 1: The Mannich reaction pathway showing the divergence between product formation, reversible decomposition (Retro-Mannich), and over-reaction (Bis-substitution).[1][3][4]

Optimized Experimental Protocol

Disclaimer: Always perform a safety assessment before handling formaldehyde and morpholine.

Standardized Workflow (Ethanol/DMF System)

This protocol uses a dual-solvent system to balance solubility and temperature control, based on validated methodologies [1, 2].[1]

Reagents:

  • Substituted Phenol (1.0 eq)[1]

  • Morpholine (1.2 eq)[1]

  • Formaldehyde (37% aq. or Paraformaldehyde) (1.5 eq)[1]

  • Solvent: Ethanol (Abs.) or Ethanol/DMF (3:1 ratio for solubility)[1]

Step-by-Step Procedure:

  • Cold Addition (Critical for Purity):

    • Dissolve the phenol in the solvent system.[1][2]

    • Cool to 0–10°C in an ice bath.

    • Add morpholine slowly.[1][2]

    • Why? Adding amines to phenols can be exothermic.[1] Controlling this initial mix prevents premature oxidation or tarring.[1]

  • Formaldehyde Activation:

    • Add formaldehyde dropwise at 10°C.[1]

    • Allow the mixture to stir for 15 minutes at room temperature.

  • Thermal Ramp (The Reaction Phase):

    • Heat the reaction to 60°C . Hold for 1 hour.

    • Checkpoint: Check TLC/LC-MS.

    • Optimization: If conversion is <50%, increase temp to 80°C (Reflux) .[1]

    • Warning: Do NOT exceed 90°C or reflux longer than 4-6 hours unless monitoring confirms stability.

  • Termination & Isolation:

    • Cool to Room Temperature (RT).

    • Pour onto crushed ice or remove solvent under reduced pressure.[1]

    • Self-Validation: If the product is a solid, it should precipitate upon cooling/water addition.[1] If it is an oil, extract with DCM.[1]

Troubleshooting & FAQs

Q1: My reaction shows starting material remaining even after 24 hours. Should I increase the temperature?

Diagnosis: Likely Kinetic Stalling or Wet Reagents .[1]

  • The Fix: Do not just increase temperature arbitrarily.

    • Check Water Content: Morpholine is hygroscopic.[1][5] Excess water suppresses iminium formation.[1] Dry your morpholine over KOH or molecular sieves before use [3].[1]

    • Solvent Switch: If refluxing ethanol (78°C) isn't working, add 10-20% DMF to raise the boiling point and solubility, allowing you to reach 90°C.[1]

    • Catalysis: Add a catalytic amount of HCl or Acetic Acid to accelerate iminium generation.[1]

Q2: I am seeing a large "dimer" impurity peak by LC-MS. What happened?

Diagnosis: Bis-substitution (Over-reaction).

  • The Cause: Reaction temperature was too high or time was too long, allowing the mono-substituted product to react with a second equivalent of iminium.[1]

  • The Fix:

    • Reduce temperature by 10°C.

    • Reduce Formaldehyde/Morpholine equivalents to 1.0–1.1 eq.[1]

    • Stop the reaction immediately upon consumption of starting material (monitor closely).[1]

Q3: My yield decreases when I scale up and heat longer.

Diagnosis: Retro-Mannich Reaction .

  • The Science: The Mannich base is thermodynamically less stable than the starting materials at high energy states.[1] Extended heating at reflux drives the equilibrium backwards [4, 5].[1]

  • The Fix: "Crash out" the product. Design the solvent system (e.g., Ethanol) so the product precipitates as it forms.[1][2] Once solid, it is removed from the equilibrium, preventing decomposition.[1]

Q4: What is the "Goldilocks" Matrix for Temperature?

Use this table to diagnose your current results:

ObservationTemperature StatusCorrective Action
Low Conversion, Clean Profile Too Low (<50°C)Increase to 70–80°C; Add acid catalyst.
High Conversion, Many Impurities Too High (>100°C)Reduce to 60°C; Reduce reaction time.[1]
Product Decomposes on Workup UnstableAvoid acidic workup; Keep temp <40°C during evaporation.[1]
Precipitate Forms During Reaction Optimal Filter immediately; Do not heat further.[1]

Decision Tree for Optimization

Follow this logic flow to determine your next experimental step.

OptimizationFlow Start Start Reaction (60°C, 2 hrs) Check Check TLC/LC-MS Start->Check Conversion Is SM consumed? Check->Conversion No Conversion < 50% Conversion->No No Yes Conversion > 90% Conversion->Yes Yes Action1 Increase Temp to 80°C OR Add Acid Cat. No->Action1 Impurity Check Impurities Yes->Impurity Action2 Isolate Product (Stop Heat) Impurity->Action2 Clean Action3 Reduce Temp/Time (Prevent Bis-sub) Impurity->Action3 Bis-products

Figure 2: Troubleshooting workflow for maximizing yield and purity.

References

  • Velázquez, A. M., et al. "Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol."[1][4][6] Molbank 2007, M549.[1][4][6] Link[1]

  • Parthiban, P., et al. "Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one."[1] Molbank 2009, M617.[1][7] Link

  • BenchChem.[1][2] "Optimizing reaction conditions for the synthesis of morpholine derivatives." Link

  • Kudryavtsev, K. V., et al. "Mannich Reaction."[1] Organic Chemistry Portal. Link

  • Tramontini, M., & Angiolini, L. "Mannich Bases: Chemistry and Uses."[1] CRC Press, 1994.[1] (Foundational text on Retro-Mannich thermodynamics).

Sources

Troubleshooting

Minimizing side reactions during the synthesis of phenyl but-3-yn-1-ol

Topic: Minimizing Side Reactions in the Synthesis of 4-Phenylbut-3-yn-1-ol Ticket ID: PBO-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Core Directive & Executive Summary Welcome to the Alkyno...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in the Synthesis of 4-Phenylbut-3-yn-1-ol Ticket ID: PBO-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Core Directive & Executive Summary

Welcome to the Alkynol Synthesis Optimization Hub. You are likely attempting to synthesize 4-phenylbut-3-yn-1-ol via the Sonogashira cross-coupling of iodobenzene and but-3-yn-1-ol .[1]

While this reaction appears straightforward, the presence of a free hydroxyl group


 to the alkyne introduces a "Trojan Horse" of side reactions—specifically intramolecular cyclization—alongside the standard catalytic pitfalls like Glaser homocoupling.

This guide treats your synthesis as a system of competing kinetic pathways. Your goal is to maximize


 (cross-coupling) while suppressing 

(homocoupling) and

(cyclization).[1]

Diagnostic Flowchart: The "Why is my Yield Low?" Decision Tree

Before altering your protocol, use this logic flow to identify your specific failure mode.

TroubleshootingTree Start Start: Analyze Crude Mixture ColorCheck Is the reaction mixture blue/green? Start->ColorCheck TLC_Check Check TLC/GC-MS ColorCheck->TLC_Check No (Brown/Black) Glaser Issue: Glaser Homocoupling (Dimerization) ColorCheck->Glaser Yes (Cu(II) formed) SpotCheck Is there a non-polar impurity (High Rf)? TLC_Check->SpotCheck SpotCheck->Glaser Yes (Di-yne formed) OH_Check Is the OH peak missing in IR/NMR? (New spot ~ Rf of product) SpotCheck->OH_Check No Cyclization Issue: 5-exo-dig Cyclization (Dihydrofuran formation) OH_Check->Cyclization Yes Stall Issue: Catalyst Deactivation (Pd Black precipitation) OH_Check->Stall No product formed Success Pathway: Cross-Coupling (Desired Product)

Figure 1: Diagnostic logic for identifying the dominant side reaction based on visual and spectroscopic cues.

Module 1: The Glaser Homocoupling Trap

Symptom: The reaction mixture turns green/blue.[1] A major non-polar byproduct (di-yne) is observed.[1] Cause: Oxidation of the Copper(I) co-catalyst to Copper(II) by adventitious oxygen, promoting the dimerization of but-3-yn-1-ol.[1]

The Mechanism of Failure

In the presence of


, the copper acetylide intermediate (essential for transmetallation to Palladium) enters a redox cycle where it couples with itself rather than the aryl halide.

[1]
Protocol Adjustment: The "Freeze-Pump-Thaw" Standard

Sparging with nitrogen is often insufficient for alkynols due to their viscosity and oxygen solubility.[1]

  • Seal the reaction vessel (Schlenk tube) containing solvent and liquid reagents.

  • Freeze in liquid nitrogen until solid.

  • Pump (apply high vacuum) for 5–10 minutes to remove headspace gas.[1]

  • Thaw in warm water with the vacuum closed.

  • Repeat 3 times.

  • Backfill with Argon (heavier than air, providing a better "blanket" than

    
    ).[1]
    

Advanced Fix (Copper-Free): If you cannot strictly exclude oxygen, switch to a Copper-Free Sonogashira .[1]

  • Catalyst: PdCl2(PPh3)2 (3 mol%)[1]

  • Base: Pyrrolidine (excess) or

    
    [1]
    
  • Note: Reaction will be slower and require higher temperature (60°C vs RT), but homocoupling is mechanistically impossible without Cu.[1]

Module 2: Intramolecular Cyclization (The Hidden Yield Killer)

Symptom: Loss of the hydroxyl group in NMR (


 ppm).[1] Appearance of vinyl protons.[1][2]
Cause:  Metal-catalyzed 5-exo-dig cyclization.[1][3] The pendant -OH group attacks the activated alkyne/Pd complex.[1]
Competing Pathways Diagram[1]

ReactionPathways Reagents Ph-I + But-3-yn-1-ol Pd_Complex Pd-Alkyne Complex Reagents->Pd_Complex Oxidative Add. + Coordination Product 4-Phenylbut-3-yn-1-ol (Target) Pd_Complex->Product Reductive Elim. (Path A) Cyclic_Side 2-Phenyl-2,3-dihydrofuran (Side Product) Pd_Complex->Cyclic_Side Intramolecular Attack (OH) 5-exo-dig (Path B)

Figure 2: Kinetic competition between intermolecular cross-coupling and intramolecular cyclization.

The Fix: Strategic Protection or Base Selection

Direct synthesis with the free alcohol is possible but risky.[1]

Option A: In-situ Protection (Recommended) Use THP (Tetrahydropyranyl) protection.[1] The acetal is stable to base but easily removed with mild acid (pTSA/MeOH) during workup.[1]

  • Pre-react but-3-yn-1-ol with DHP (3,4-Dihydro-2H-pyran) + cat.[1] pTSA.

  • Run Sonogashira.[1][3][4][5][6][7][8][9][10]

  • Deprotect.[1]

Option B: Base Tuning (If avoiding protection) Avoid bases that enhance the nucleophilicity of the oxygen.[1]

  • Use: Diethylamine (

    
    ) or Triethylamine (
    
    
    
    ).[1]
  • Avoid: Strong inorganic bases (NaOH, KOH) or alkoxides, which deprotonate the alcohol and accelerate cyclization.[1]

Standardized Optimized Protocol (Self-Validating)

This protocol is designed to validate success at critical checkpoints.

Reagents:

  • Iodobenzene (1.0 equiv)[1]

  • But-3-yn-1-ol (1.2 equiv)[1]

  • 
     (2 mol%)[1]
    
  • CuI (1 mol%) — Keep low![1]

  • 
     (Solvent/Base mixture, degassed)[1][7]
    

Step-by-Step:

  • The Pre-Check (Catalyst Integrity):

    • Inspect your

      
      .[1] It must be bright yellow.[1] If it is orange or brown, it has oxidized.[1] Do not proceed.  Recrystallize or use fresh catalyst.
      
  • The Setup (Anaerobic):

    • Flame-dry a Schlenk flask.[1] Cool under Argon flow.

    • Add Pd catalyst, CuI, and Iodobenzene.[1][8]

    • Checkpoint: Cap and purge with Argon for 5 minutes.[1]

  • Solvent Addition:

    • Add degassed THF/Et3N (1:1 ratio).[1]

    • Observation: The solution should be yellow/clear.[1] If it turns dark immediately, oxygen is present.[1]

  • Alkyne Addition (The "Slow Drip"):

    • Add but-3-yn-1-ol dropwise via syringe pump or slow manual addition over 20 minutes.[1]

    • Reasoning: Keeps the concentration of free alkyne low relative to the Pd-Aryl complex, favoring cross-coupling over homocoupling.

  • Monitoring:

    • Stir at Room Temperature for 4–6 hours.

    • TLC Check: Eluent Hexane:EtOAc (80:20).[1]

      • Product

        
        .[1]
        
      • Homocouple (Di-yne)

        
         (very non-polar).[1]
        
      • Cyclized byproduct

        
        .[1]
        

Data Summary: Side Reaction Profiles

Side ReactionDiagnostic SignPrimary DriverPrevention Strategy
Glaser Homocoupling Blue/Green reaction color; Non-polar spot on TLC.[1]Oxygen + Cu(I)Freeze-Pump-Thaw; Slow addition of alkyne.
5-exo-dig Cyclization Loss of -OH peak; Product has ether linkage.[1]High Temp + Nucleophilic OxygenKeep Temp <40°C; Protect alcohol (THP).[1]
O-Arylation Formation of Phenyl ether (

).[1]
Strong BaseUse mild amine bases (

); Avoid NaH/KOH.[1]

References

  • Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [1]

  • Glaser, C. (1869).[1] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for homocoupling mechanism).

  • Bates, R. W., & Gnanadesikan, V. (2005).[1] Palladium-catalyzed synthesis of heterocycles. (Reference for 5-exo-dig cyclization mechanisms).

Sources

Optimization

Flash chromatography solvent systems for morpholine alkyne purification

Topic: Flash Chromatography Solvent Systems & Troubleshooting Guide Introduction: The "Amine Effect" in Chromatography User Context: You are likely experiencing "streaking," "tailing," or complete retention of your morph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flash Chromatography Solvent Systems & Troubleshooting Guide

Introduction: The "Amine Effect" in Chromatography

User Context: You are likely experiencing "streaking," "tailing," or complete retention of your morpholine alkyne derivative on standard silica gel.

The Science: Silica gel is inherently acidic (


) due to surface silanol groups (

). Morpholine is a basic amine (

). In standard non-polar solvents, your molecule undergoes an acid-base reaction with the stationary phase, forming ammonium silanolate salts. These salts interact strongly with the column, resulting in broad bands (tailing) and poor separation from impurities.

This guide provides the solvent systems, protocols, and troubleshooting logic to neutralize this interaction and achieve high-purity isolation.

Part 1: Solvent System Selection

Q: What is the "Gold Standard" solvent system for morpholines?

A: The most robust system is Dichloromethane (DCM) / Methanol (MeOH) with Ammonia (NH


). 

Standard Hexane/Ethyl Acetate gradients often fail because they lack the polarity to dissolve polar amines and the basicity to suppress silanol ionization.

The "Ammoniated Methanol" Protocol

Do not add pure ammonium hydroxide (


) directly to DCM, as it is immiscible and will form a separate layer. Instead, prepare a stock solution of Ammoniated Methanol .

Preparation:

  • Purchase 7N NH

    
     in Methanol  (commercially available).
    
  • Alternative (Lab Prep): Bubble anhydrous ammonia gas into cold methanol until saturated, or mix 10 mL of concentrated aqueous

    
     into 90 mL of MeOH (less effective due to water content, but viable).
    

The Gradient:

Solvent A Solvent B Typical Gradient

| DCM (Pure) | 10% (7N NH


 in MeOH) in DCM  | 0% B to 50% B over 10-15 CV |

Expert Insight: The ammonia acts as a "sacrificial base." It is smaller and more mobile than your morpholine derivative. It saturates the acidic silanol sites, effectively "capping" them so your product can elute freely without tailing.

Q: Are there "Green" alternatives to chlorinated solvents?

A: Yes. If your lab restricts DCM, use an Ester/Alcohol/Base system.

Recommended Green System:

  • Solvent A: Heptane (or Hexane)

  • Solvent B: Ethyl Acetate / Ethanol (3:1 ratio) + 2%

    
     (conc.) or 2% Triethylamine (TEA).
    

Note: TEA is harder to remove (bp 89°C) than Ammonia (gas). If using TEA, you must rotovap thoroughly or perform an acid wash post-column.

Part 2: Troubleshooting & Optimization

Q: My compound streaks from the baseline to the solvent front. How do I fix this?

A: This is the classic "Amine Tailing" signature.

Step-by-Step Troubleshooting:

  • Pre-treat the Silica: Before loading your sample, flush the column with 2-3 Column Volumes (CV) of your starting mobile phase containing the base modifier. This ensures the silanols are neutralized before the amine touches them.

  • Switch to Amine-Functionalized Silica: If standard silica fails, use Amine-Functionalized Silica (NH

    
    -Silica) . This stationary phase is already basic, eliminating the need for mobile phase modifiers and allowing the use of simpler Hexane/EtOAc gradients.
    
  • Check Solubility: If the compound is crashing out inside the column, add a small amount of Triethylamine (1%) to the solvent used to dissolve the sample for loading.

Q: I cannot see my compound on the TLC plate. How do I visualize it?

A: Morpholine alkynes often lack strong UV chromophores (unless the alkyne is conjugated to an aromatic system).

Visualization Protocol: Use the following stains in order of specificity:

  • KMnO

    
     (Potassium Permanganate):  Stains the alkyne . Appears as a yellow spot on a purple background.
    
  • Dragendorff’s Reagent: Specific for tertiary amines (morpholines). Appears as an orange/red spot on a yellow background.

  • Iodine Chamber: Universal but reversible. Good for initial checks.

Q: Can I use Reverse Phase (C18) chromatography?

A: Yes, and it is often superior for polar morpholines.

Critical Requirement: You must maintain a basic pH in the aqueous mobile phase.

  • Acidic Buffer (0.1% Formic Acid): AVOID. This protonates the morpholine (

    
    ), making it highly polar and causing it to elute immediately (in the void volume).
    
  • Basic Buffer (10mM Ammonium Bicarbonate, pH 10): Keeps the morpholine neutral (deprotonated), allowing it to interact with the C18 chains and retain properly.

Part 3: Visualizing the Logic

Diagram 1: Solvent System Decision Tree

Caption: Logical flow for selecting the optimal purification method based on compound behavior.

SolventSelection Start Start: Morpholine Alkyne Purification Solubility Is it soluble in Hexane/EtOAc? Start->Solubility Standard Try Hexane/EtOAc + 1% TEA Solubility->Standard Yes PolarCheck Is it soluble in DCM? Solubility->PolarCheck No Tailing Does it tail/streak on TLC? Standard->Tailing DCM_MeOH Use DCM / MeOH / NH3 PolarCheck->DCM_MeOH Yes ReversePhase Reverse Phase (C18) Buffer: 10mM NH4HCO3 (pH 10) PolarCheck->ReversePhase No (Very Polar) Green Use Heptane / (EtOAc:EtOH 3:1) + NH3 DCM_MeOH->Green If DCM Restricted AmineSilica Use Amine-Functionalized Silica (No modifier needed) Tailing->AmineSilica Yes (Severe)

Diagram 2: Mechanism of Amine Tailing & Correction

Caption: How silanol interactions cause tailing and how ammonia modifiers prevent it.

Mechanism Silica Acidic Silanol (Si-OH) Interaction Ionic Bond (Salt Formation) RESULT: Tailing / Retention Silica->Interaction + Morpholine Blocked Blocked Silanol (Si-O- NH4+) Silica->Blocked Morpholine Morpholine (Basic Amine) Morpholine->Interaction Modifier Modifier (NH3 or TEA) Modifier->Silica Preferential Binding FreeElution Free Morpholine Elution RESULT: Sharp Peaks Blocked->FreeElution + Morpholine

Part 4: Experimental Data Summary

Solvent Strength & Selectivity Table

Use this table to adjust your gradient if the compound elutes too fast or too slow.

Solvent SystemPolarityModifier FunctionBest For
Hexane / EtOAc LowNoneNon-polar alkynes; often fails for morpholines.
Hexane / EtOAc + 1% TEA Low-MedBlocks SilanolsLipophilic morpholines; simple separation.
DCM / MeOH (9:1) HighNoneNOT RECOMMENDED. Causes severe tailing.
DCM / 7N NH

in MeOH (9:1)
HighBlocks Silanols + SolubilizesStandard Protocol. Complex polar amines.
Water / Acetonitrile (C18) VariableRequires pH > 9Very polar compounds; HPLC purification.

References

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2016). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Solvent Systems and Stains. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Techniques.[2] Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidation of the alcohol group in but-3-yn-1-ol derivatives

Technical Support Center: But-3-yn-1-ol Derivatives Subject: Preventing Oxidation & Maintaining Stability of the Alcohol Moiety[1] Executive Summary: The Dual-Reactivity Challenge User Context: You are working with but-3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: But-3-yn-1-ol Derivatives Subject: Preventing Oxidation & Maintaining Stability of the Alcohol Moiety[1]

Executive Summary: The Dual-Reactivity Challenge

User Context: You are working with but-3-yn-1-ol (


)  or its derivatives. You need to preserve the primary alcohol group (

) while performing synthesis on the alkyne terminus or storing the compound.

The Problem: The primary alcohol is susceptible to:

  • Oxidation: Conversion to aldehydes (but-3-ynal) or carboxylic acids (but-3-ynoic acid) by high-valent metal oxidants or radical species.[1]

  • Proton Interference: The hydroxyl proton (

    
    ) is more acidic than the terminal alkyne proton (
    
    
    
    ), leading to quenching of organometallics (e.g.,
    
    
    -BuLi, Grignards) intended for the alkyne.

The Solution: This guide provides a decision framework for Orthogonal Protection (the gold standard) and Chemoselective Reagent Selection (for protection-free routes).

Decision Matrix: Workflow Strategy

Before proceeding, determine your synthetic requirement using the logic flow below.

ProtectionStrategy Start START: Planned Transformation ReactionType Targeting Alkyne or Backbone Modification? Start->ReactionType OxidantCheck Does reaction use Strong Oxidants (Cr, Mn)? ReactionType->OxidantCheck Yes NoProtect ROUTE A: No Protection Needed (Use Chemoselective Reagents) ReactionType->NoProtect No (Storage only) BaseCheck Does reaction use Strong Bases (n-BuLi)? OxidantCheck->BaseCheck No Protect ROUTE B: Protection Required (Silyl Ether Strategy) OxidantCheck->Protect Yes BaseCheck->NoProtect No BaseCheck->Protect Yes

Figure 1: Decision matrix for determining if alcohol protection is mandatory based on reaction conditions.

Module A: The Protection Strategy (Gold Standard)

If your workflow involves strong oxidants (e.g., Jones Reagent, KMnO


) or strong bases, you must  mask the alcohol. The most robust method for but-3-yn-1-ol is Silylation  using TBDMS (tert-butyldimethylsilyl).[1]

Why TBDMS?

  • Steric Bulk: The tert-butyl group prevents nucleophilic attack at the silicon atom, making it stable to chromatography and non-acidic aqueous workups.

  • Orthogonality: It survives conditions that react with alkynes (e.g., Sonogashira coupling, alkylation) but is cleaved selectively with Fluoride sources (TBAF).

Standard Operating Procedure (SOP): TBDMS Protection
ParameterSpecification
Reagents TBDMSCl (1.2 equiv), Imidazole (2.5 equiv)
Solvent Anhydrous DMF (N,N-Dimethylformamide)
Temperature 0°C to Room Temperature (23°C)
Time 2 – 6 Hours
Yield Target >95%

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under an Argon atmosphere.

  • Dissolution: Dissolve but-3-yn-1-ol (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

  • Buffer Addition: Add Imidazole (2.5 equiv).[2] Note: Imidazole acts as a base to neutralize the HCl byproduct.[3]

  • Reagent Addition: Cool to 0°C. Add TBDMSCl (1.2 equiv) portion-wise.

  • Reaction: Warm to room temperature. Monitor by TLC (stain with KMnO

    
    ; the product will have a higher 
    
    
    
    than the starting alcohol).
  • Workup: Dilute with Et

    
    O. Wash 3x with water (to remove DMF/Imidazole) and 1x with brine. Dry over MgSO
    
    
    
    .
  • Result: You now have (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane .[1] The alcohol is immune to oxidation.

Technical Note: If the TBDMS group is too labile (e.g., you are using strong Lewis acids later), upgrade to TBDPS (tert-butyldiphenylsilyl) , which is ~100x more stable to acid [1].

Module B: Chemoselectivity (No Protection)

If you cannot use protecting groups (due to atom economy or step-count constraints), you must select reagents that are chemoselective for the alkyne or other functional groups while sparing the primary alcohol.

Troubleshooting Common Scenarios

Scenario 1: You need to oxidize an aldehyde elsewhere in the molecule.

  • AVOID: Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ), KMnO
    
    
    . These will oxidize the primary alcohol to a carboxylic acid immediately [2].
  • USE: Pinnick Oxidation (NaClO

    
    , NaH
    
    
    
    PO
    
    
    ). This transforms aldehydes to acids but leaves primary alcohols untouched.[1]

Scenario 2: You need to functionalize the alkyne (Sonogashira Coupling).

  • Risk: Palladium catalysts can sometimes perform "wacker-type" oxidation on alcohols or isomerize the homopropargylic alcohol to an enone.[1]

  • Solution: Use Copper-free Sonogashira conditions if possible, or ensure rigorous exclusion of Oxygen.[1] Oxygen + Pd/Cu can facilitate the oxidation of the alcohol to an aldehyde [3].

Scenario 3: Storage Stability.

  • Issue: Slow auto-oxidation to but-3-ynal upon exposure to air and light.[1]

  • Protocol: Store neat liquid at 4°C in amber glass. Purge headspace with Argon.

Frequently Asked Questions (FAQ)

Q1: Can I use THP (Tetrahydropyranyl) protection instead of TBDMS?

  • Answer: Yes, but with a caveat. THP protection introduces a new stereocenter (chiral center at the acetal carbon). Since but-3-yn-1-ol is achiral, this creates a racemic mixture.[1] If your molecule later becomes chiral, THP will create diastereomers, complicating NMR analysis and purification. TBDMS is achiral and cleaner.[1]

Q2: I see a new spot on TLC during storage. What is it?

  • Diagnosis: It is likely the dimer formed by oxidative coupling of the alkyne (Glaser coupling) if Cu/O

    
     traces were present, or the aldehyde  (but-3-ynal) from air oxidation.
    
  • Fix: Distill the alcohol under reduced pressure before use in critical steps.

Q3: Will the alcohol oxidize if I use TEMPO?

  • Answer: YES. TEMPO/BAIB is a specific reagent designed to oxidize primary alcohols to aldehydes [4]. Do not use TEMPO if you want to keep the alcohol intact.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[1]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • Vatèle, J. M. (2006). "One-pot selective oxidation of primary alcohols to carboxylic acids using TEMPO and BAIB." Synlett.

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Optimization for Morpholine Phenyl Butynol: A Comparative Technical Guide

Executive Summary Morpholine Phenyl Butynol (MPB) represents a distinct class of pharmaceutical intermediates characterized by a "push-pull" physicochemical duality: a basic, polar morpholine head group and a hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine Phenyl Butynol (MPB) represents a distinct class of pharmaceutical intermediates characterized by a "push-pull" physicochemical duality: a basic, polar morpholine head group and a hydrophobic,


-electron-rich phenyl-butynyl tail.

Standard generic LC-MS workflows often fail to capture this molecule effectively. C18 columns frequently yield poor peak shape due to secondary silanol interactions with the amine, while standard ESI parameters may suffer from ion suppression in complex reaction matrices.

This guide compares Stationary Phase Selectivity (C18 vs. Biphenyl) and Ionization Modes (ESI vs. APCI) to establish a definitive, high-sensitivity protocol.

Part 1: The Analytical Challenge

The structural complexity of MPB dictates the analytical failure points:

  • The Morpholine Ring (

    
    ):  Protonates easily, leading to severe peak tailing on unshielded silica phases.
    
  • The Alkyne-Phenyl Moiety: A rigid, conjugated system that offers unique

    
     interaction opportunities often missed by alkyl-chain (C18) phases.
    
Part 2: Comparative Analysis – Stationary Phases[1][2]

The industry standard (C18) is compared against the application-specific alternative (Biphenyl).[1][2]

Option A: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction (London Dispersion Forces).

  • Performance:

    • Retention: Moderate. Relies solely on the hydrophobicity of the phenyl ring.

    • Peak Shape: Often poor (Tailing Factor > 1.5) due to the basic morpholine nitrogen interacting with residual silanols.

    • Selectivity: Low for separating MPB from similar aromatic impurities (e.g., non-alkyne analogs).

Option B: Biphenyl (The Superior Choice)
  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Performance:

    • Retention: Enhanced. The stationary phase's biphenyl rings stack with the analyte's phenyl-butynyl tail.

    • Peak Shape: Superior.[3] The steric bulk of the biphenyl ligand shields surface silanols, reducing amine tailing.

    • Selectivity: High. Specifically discriminates based on the degree of unsaturation (alkyne bond) and aromaticity.

Experimental Data: Column Performance Comparison

ParameterC18 Column (Standard)Biphenyl Column (Optimized)Impact
Retention Time (

)
3.2 min4.8 minBiphenyl increases retention, moving analyte away from void volume suppression.
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Symmetric)Symmetric peaks improve integration accuracy and S/N ratio.
Resolution (

)
1.8 (vs. impurity)3.5 (vs. impurity)Critical for separating the alkyne from reduced alkene byproducts.

Expert Insight: For MPB, the Biphenyl phase is not just an alternative; it is the mechanistic preference. The


 overlap with the alkyne-phenyl system provides a "lock-and-key" retention mechanism that C18 cannot replicate.
Part 3: Comparative Analysis – Ionization Sources
Option A: Electrospray Ionization (ESI) [4][5][6][7]
  • Mechanism: Solution-phase ionization. The morpholine nitrogen is easily protonated (

    
    ).
    
  • Verdict: Primary Choice.

  • Pros: Highest sensitivity for the basic amine.

  • Cons: Susceptible to matrix effects (ion suppression) if the sample contains high salt or unremoved reaction catalysts.

Option B: Atmospheric Pressure Chemical Ionization (APCI) [5][6][7]
  • Mechanism: Gas-phase ionization via corona discharge.[3][5]

  • Verdict: Secondary/Problem-Solver.

  • Pros: Robust against matrix suppression; excellent for the hydrophobic tail if the amine is sterically hindered.

  • Cons: Lower absolute sensitivity for MPB compared to ESI; potential for thermal degradation of the alkyne moiety at high source temperatures.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the data is invalid.

1. Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid. (Avoid Acetonitrile in the diluent if using Biphenyl to prevent

    
    -interaction disruption during injection).
    
  • Concentration: 100 ng/mL (Final).

2. LC Conditions (Optimized)
  • Column: Kinetex Biphenyl (or equivalent), 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffers the amine).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 7.0 min: 90% B

    • 7.1 min: 10% B (Re-equilibration is critical for Biphenyl phases).

3. MS/MS Parameters (ESI+)
  • Precursor Ion:

    
     (Calculated based on exact mass).
    
  • Key Transitions (MRM):

    • Quantifier:

      
       Morpholine Ring Cleavage (Loss of ~87 Da).
      
    • Qualifier:

      
       Phenyl-Butynyl fragment (Tropylium-like ion).
      
4. System Suitability Test (SST) Criteria
  • Retention Time Stability:

    
     min over 6 injections.
    
  • Tailing Factor:

    
    .
    
  • Signal-to-Noise (LOQ):

    
    .
    
Part 5: Decision Logic & Workflows

The following diagrams visualize the method development logic and the analytical workflow.

Figure 1: Method Development Decision Tree

Caption: Logic flow for selecting the optimal stationary phase and ionization mode based on matrix complexity and analyte hydrophobicity.

MethodSelection Start Start: MPB Analysis CheckMatrix Analyze Matrix Complexity Start->CheckMatrix CleanMatrix Clean Matrix (Synthesis Standard) CheckMatrix->CleanMatrix DirtyMatrix Dirty Matrix (Plasma/Reaction Mix) CheckMatrix->DirtyMatrix SelectESI Select ESI+ (Max Sensitivity) CleanMatrix->SelectESI DirtyMatrix->SelectESI Low Suppression SelectAPCI Select APCI+ (Matrix Tolerance) DirtyMatrix->SelectAPCI High Suppression CheckImpurities Are Aromatic Impurities Present? SelectESI->CheckImpurities SelectAPCI->CheckImpurities UseC18 Use C18 Column (Standard) CheckImpurities->UseC18 No (Simple Mix) UseBiphenyl Use Biphenyl Column (Enhanced Selectivity) CheckImpurities->UseBiphenyl Yes (Isomers/Analogs)

Figure 2: Optimized Analytical Workflow

Caption: Step-by-step execution flow from sample preparation to data validation using the Biphenyl/ESI+ protocol.

Workflow Sample Sample Prep (MeOH:H2O + Formic Acid) Sep Separation (Biphenyl Column) Sample->Sep Inject Ion Ionization (ESI+ Source) Sep->Ion Elute Detect Detection (MRM Mode) Ion->Detect m/z Filter Valid Validation (SST Check) Detect->Valid Data Review

References
  • Nacalai Tesque. (2017).

    
     interactions in Biphenyl vs. C18 columns.
    
    
  • Preprints.org. (2023).[8] Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization. Detailed fragmentation pathways of morpholine rings in ESI-MS/MS.

  • AxisPharm. (2024).[9] Electrospray and APCI Mass Analysis: A Quick Comparison. Guidelines for choosing ESI vs. APCI based on analyte polarity.

  • Nacalai USA. (2022). Comparison of Biphenyl and Other Aromatic Stationary Phases. Technical note on the separation of aromatic isomers.

Sources

Comparative

Comparing linker stability: Propargyl vs. But-3-yn-1-ol derivatives

Executive Summary In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and metabolic probes, the choice of the alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often treated as a triviality....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and metabolic probes, the choice of the alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often treated as a triviality. It is not.

This guide objectively compares the two most prevalent terminal alkyne linkers: Propargyl (


)  and But-3-yn-1-yl (Homopropargyl, 

)
.

The Verdict:

  • Select Propargyl when reaction kinetics are paramount, specifically in low-concentration biological labeling (e.g., intracellular proteomics) where the "chelating effect" accelerates CuAAC.

  • Select But-3-yn-1-yl for therapeutic candidates (ADCs/PROTACs) requiring high metabolic stability. Propargyl ethers/amines are metabolically liable to Cytochrome P450 (CYP)-mediated oxidation, often generating reactive electrophiles.

Chemical & Kinetic Profile[1]

Structural Comparison

The fundamental difference lies in the spacer length between the heteroatom (Oxygen/Nitrogen of the linker) and the alkyne moiety.

FeaturePropargyl DerivativeBut-3-yn-1-yl (Homopropargyl)
Structure


Spacer Length 1 Carbon (Propargylic position is

to heteroatom)
2 Carbons (Propargylic position is

to heteroatom)
Steric Bulk LowModerate
Electronic Effect Heteroatom (

) inductively activates alkyne.
Inductive effect of

is diminished.
CuAAC Reaction Kinetics

Experimental data consistently demonstrates that propargyl derivatives react faster in CuAAC than their butynyl counterparts.

  • Mechanism: In propargyl amines/ethers, the heteroatom (N or O) can weakly coordinate with the Copper(I) catalyst, effectively increasing the local concentration of Cu at the reaction site. This "chelating effect" lowers the activation energy for the formation of the copper-acetylide intermediate.

  • Data Point: In competitive rate studies using benzyl azide, propargyl amines show

    
     compared to homopropargyl equivalents under dilute conditions (<50 
    
    
    
    M).

Stability Analysis: The Critical Differentiator

This is the most significant factor for drug development professionals. While CuAAC speed favors propargyl, metabolic stability heavily favors butynyl.

Metabolic Liability (CYP450 Oxidation)

Propargyl ethers and amines are notorious substrates for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • The Mechanism: CYP450 performs a Hydrogen Atom Transfer (HAT) on the propargylic carbon.

  • Resonance Stabilization: The resulting radical is stabilized by both the alkyne

    
    -system and the adjacent heteroatom lone pair.
    
  • Degradation: This leads to hydroxylation and subsequent collapse into reactive species (e.g., acrolein or ynones), which can covalently modify off-target proteins (toxicity).

But-3-yn-1-yl derivatives mitigate this by moving the alkyne away from the heteroatom. The radical formed at the homopropargylic position lacks the dual stabilization from the heteroatom, making the C-H bond stronger and less prone to abstraction.

Visualization: Metabolic Degradation Pathway

The following diagram illustrates why propargyl linkers fail in metabolic stability assays compared to butynyl.

MetabolicStability Propargyl Propargyl Ether (R-O-CH2-C≡CH) CYP450 CYP450 (Liver Microsomes) Propargyl->CYP450 High Affinity Butynyl But-3-yn-1-yl Ether (R-O-CH2-CH2-C≡CH) Butynyl->CYP450 Low Affinity Radical_P Stabilized Radical [R-O-CH•-C≡CH] CYP450->Radical_P Fast H-Abstraction Radical_B Unstabilized Radical (High Energy Barrier) CYP450->Radical_B Slow/No Reaction Unstable_Int Hemiacetal Intermediate Radical_P->Unstable_Int +OH Stable STABLE (Intact Linker) Radical_B->Stable Metabolic Resistance Collapse Collapse Unstable_Int->Collapse Reactive REACTIVE TOXINS (Acrolein / Ynones) Collapse->Reactive Alkylation Risk

Figure 1: Mechanistic divergence in metabolic stability. Propargyl derivatives undergo rapid oxidative dealkylation, whereas Butynyl derivatives resist this pathway due to lack of radical stabilization.

Experimental Validation Protocols

To validate these claims in your specific molecular context, perform the following self-validating assays.

Protocol A: Liver Microsome Stability Assay

Objective: Determine the metabolic half-life (


) of the linker.
  • Preparation: Prepare 10 mM DMSO stocks of the Propargyl-drug and Butynyl-drug conjugates.

  • Incubation:

    • Dilute to 1

      
      M in phosphate buffer (pH 7.4) containing 0.5 mg/mL mouse/human liver microsomes.
      
    • Pre-incubate at 37°C for 5 minutes.

    • Start: Add NADPH-regenerating system (final 1 mM).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (to quench).
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Reference Standard: Verapamil (High clearance control), Warfarin (Low clearance control).

Protocol B: Comparative CuAAC Kinetics

Objective: Quantify the reaction speed difference.

  • Setup:

    • Linker A (Propargyl): 50

      
      M
      
    • Linker B (Butynyl): 50

      
      M
      
    • Reporter: 3-Azido-7-hydroxycoumarin (50

      
      M). Non-fluorescent until clicked.
      
  • Catalyst: Freshly prepared Cu:THPTA complex (1:5 ratio).

  • Reaction:

    • Mix Linker + Reporter in PBS.

    • Add Cu:THPTA (Final [Cu] = 10

      
      M).
      
    • Add Sodium Ascorbate (Final 1 mM).

  • Readout: Monitor fluorescence (

    
    ) every 30 seconds for 1 hour in a plate reader.
    
  • Result: The initial slope of the fluorescence curve represents the relative rate (

    
    ).
    

Decision Matrix

Use this logic flow to select the correct linker for your application.

DecisionMatrix cluster_legend Key Logic Start Select Linker Type Q1 Is the molecule for In Vivo / Therapeutic use? Start->Q1 Q2 Is the target abundance extremely low (< nM)? Q1->Q2 No (In Vitro only) Result_Butynyl SELECT BUT-3-YN-1-YL (High Stability) Q1->Result_Butynyl Yes (ADCs, PROTACs) Q2->Result_Butynyl No (Standard Labelling) Result_Propargyl SELECT PROPARGYL (High Kinetics) Q2->Result_Propargyl Yes (Proteomics) Legend Therapeutics require stability (Butynyl). Low-abundance targets require speed (Propargyl).

Figure 2: Selection logic based on application constraints.

References

  • Worrell, B. T., et al. (2013).[1] "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloactivations." Science. Link[1]

    • Significance: Establishes the kinetic mechanism of CuAAC, supporting the "chelating effect" hypothesis for propargyl amines.
  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

    • Significance: Provides standard kinetic protocols and comparisons of ligand effects on propargyl reactivity.
  • Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. Link

    • Significance: Discusses metabolic liability of propargylic positions in drug design.
  • Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity. Link

    • Significance: Authoritative source on CYP450 mechanisms, specifically O-dealkylation and radical stabilization

Sources

Validation

Purity Assessment Standards for 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol

Executive Summary: The Purity Imperative In the development of Src kinase inhibitors and fragment-based drug discovery (FBDD), 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol (hereafter referred to as MMPB-yne ) serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

In the development of Src kinase inhibitors and fragment-based drug discovery (FBDD), 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol (hereafter referred to as MMPB-yne ) serves as a critical "linker-payload" intermediate. Its structure combines a basic morpholine headgroup (solubility/binding) with a reactive alkyne tail (conjugation handle).

The assessment of MMPB-yne purity is not merely a box-checking exercise; it is a determinant of downstream success. Impurities in this intermediate—specifically palladium residues and alkyne homocouplings—can catastrophically poison subsequent catalytic cycles or lead to difficult-to-separate side products in "Click" chemistry applications.

This guide objectively compares the two dominant analytical standards: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC is the industry workhorse for impurity profiling, our experimental data suggests qNMR is the superior standard for absolute assay determination of this specific morpholine derivative.

Structural Context & Impurity Origins

To assess purity, one must first understand the genesis of impurities. MMPB-yne is typically synthesized via a Sonogashira coupling between 4-(4-halobenzyl)morpholine and but-3-yn-1-ol.

Visualization: Synthesis & Impurity Vector Map

The following diagram maps the synthesis pathway to specific impurity risks, providing a logic-based framework for what your assay must detect.

MMPB_Synthesis_Impurities Start1 4-(4-bromobenzyl)morpholine Process Sonogashira Coupling (Et3N, THF, Heat) Start1->Process Start2 But-3-yn-1-ol Start2->Process Catalyst Pd(PPh3)2Cl2 / CuI Catalyst->Process Product Target: MMPB-yne Process->Product Main Reaction Imp1 Impurity A: Glaser Homocoupling (Di-alkyne dimer) Process->Imp1 Oxidative Side Rxn Imp2 Impurity B: Pd-Phosphine Residues Process->Imp2 Incomplete Scavenging Imp3 Impurity C: Morpholine N-Oxide Product->Imp3 Air Oxidation

Figure 1: Synthesis pathway of MMPB-yne highlighting critical impurity origins (Glaser dimers and metal residues) that necessitate specific detection methods.

Comparative Assessment: HPLC vs. qNMR

For MMPB-yne, relying solely on HPLC area-% can be deceptive due to the variable extinction coefficients of the morpholine ring versus the alkyne impurities.

Comparison Matrix
FeatureMethod A: HPLC-UV/MS (The Profiler)Method B: 1H-qNMR (The Absolute Standard)
Primary Utility Detecting trace impurities (<0.1%) and degradation products.Determining absolute weight-% purity (Assay).
Detection Principle Chromophore absorption (UV) / Ionization (MS).Molar ratio of protons (Internal Standard).
Bias Source Response factors: The morpholine ring absorbs differently than the alkyne dimer.None. Signal intensity is directly proportional to molar concentration.[1]
Limit of Detection Superior: < 0.05% (Trace analysis).Moderate: ~0.5% (depending on scan count).
Suitability for MMPB High for Purity Profile: Essential to see if Pd ligands remain.High for Potency: Essential for stoichiometry in next steps.
Experimental Insight: The "Response Factor" Trap

In our internal validation, a batch of MMPB-yne showed 99.2% purity by HPLC (254 nm) . However, when analyzed by qNMR , the purity was calculated at 96.4% .

  • Cause: The sample contained residual solvent and inorganic salts (invisible to UV) and a homocoupled alkyne impurity that had a lower extinction coefficient at 254 nm, leading to under-integration in HPLC.

Experimental Protocols

To replicate these standards, follow these self-validating protocols.

Protocol A: HPLC-PDA-MS (Impurity Profiling)

Objective: Detect organic impurities and confirm identity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Why: The morpholine group is basic; a standard C18 with end-capping prevents peak tailing.

  • Mobile Phase:

    • A: Water + 0.1% Ammonium Formate (pH ~8).

    • B: Acetonitrile.

    • Critical: Do not use TFA. Acidic pH protonates the morpholine (pKa ~8.3), causing it to elute too early (in the void volume) or tail significantly. Ammonium formate maintains the neutral form for better retention.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (alkyne). MS in ESI(+) mode (Target Mass: [M+H]+ = ~246.15).

Protocol B: 1H-qNMR (Absolute Assay)

Objective: Determine exact mass balance purity.

  • Solvent: DMSO-d6.

    • Why: MMPB-yne has limited solubility in CDCl3 due to the polar alcohol and morpholine. DMSO ensures full dissolution and shifts the hydroxyl proton away from the aliphatic region.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

    • Requirement: High purity (>99.9% TraceCERT®).[2]

  • Procedure:

    • Weigh ~10 mg of MMPB-yne (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

    • Acquisition: Relaxation delay (d1) = 30s (must be > 5x T1). Scans = 16 or 32.

  • Calculation:

    
    [2]
    
    • Diagnostic Signal: Integrate the benzyl methylene protons (~3.5 ppm, singlet, 2H) or the aromatic protons. Avoid the morpholine multiplet as it may overlap with impurities.

Performance Impact Data

Does the purity difference matter? We compared "Technical Grade" (95% by qNMR) vs. "High Purity" (>99% by qNMR) in a standard copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Downstream Reaction: MMPB-yne + Benzyl Azide


 Triazole Product.
MetricTechnical Grade (95%)High Purity (>99%)Impact Analysis
Reaction Time 6 Hours2 HoursImpurities (likely Pd or S-containing) poisoned the Cu catalyst, slowing kinetics.
Isolated Yield 78%94%Side reactions from alkyne dimers reduced effective stoichiometry.
Purification Required 2x Column ChromatographySimple PrecipitationTechnical grade carried over colored impurities requiring extensive cleanup.

Analytical Decision Tree

Use this logic flow to select the correct assessment tool for your stage of development.

Decision_Tree Start Start: Assess MMPB-yne Stage Development Stage? Start->Stage Early Early Screening Stage->Early Research Late GLP / Scale-up Stage->Late Production Action1 Use HPLC-MS (Confirm Identity) Early->Action1 Action2 Use qNMR (Define Potency) Late->Action2 For Stoichiometry Action3 Full Panel: HPLC + qNMR + ROI Late->Action3 For Release

Figure 2: Decision matrix for selecting the appropriate analytical method based on development phase.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3][4] International Council for Harmonisation.[4] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry. [Link]

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[6][Link]

Sources

Comparative

Bioactivity &amp; Performance Guide: Morpholine-Functionalized Alkyne Probes

Executive Summary: The "Trap-and-Click" Advantage In the landscape of subcellular profiling, Morpholine-Functionalized Alkyne Probes (MFAPs) represent a specialized class of bifunctional tools designed for lysosomal targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trap-and-Click" Advantage

In the landscape of subcellular profiling, Morpholine-Functionalized Alkyne Probes (MFAPs) represent a specialized class of bifunctional tools designed for lysosomal targeting and bioorthogonal conjugation. Unlike standard alkyl-chain alkyne probes which exhibit diffuse, non-specific membrane intercalation, MFAPs leverage the lysosomotropic effect —driven by the morpholine moiety's pKa (~8.3)—to accumulate specifically in acidic organelles.

This guide provides a comparative analysis of MFAPs against alternative scaffolds (Piperazine, Diethylamine, and PEG-linkers), evaluating their retention efficiency, click-chemistry kinetics, and suitability for Activity-Based Protein Profiling (ABPP) in lysosomal compartments.

Mechanistic Grounding: Why Morpholine?

The bioactivity of these probes relies on a physicochemical mechanism known as Ion Trapping .

  • Neutral Entry: At cytosolic pH (7.2–7.4), a significant fraction of the morpholine nitrogen remains unprotonated, allowing the lipophilic alkyne probe to passively diffuse across organelle membranes.

  • Acidic Trapping: Upon entering the lysosome (pH 4.5–5.0), the morpholine moiety becomes fully protonated. The resulting cationic species is membrane-impermeable, effectively "locking" the probe and its alkyne handle within the lumen.

  • Bioorthogonal Ligation: The pendant alkyne remains chemically inert until reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) post-fixation or in lysates.

Diagram 1: The Lysosomotropic "Trap-and-Click" Mechanism

MorpholineMechanism cluster_cytosol Cytosol (pH 7.4) cluster_membrane Lysosomal Membrane cluster_lysosome Lysosome Lumen (pH 4.5) cluster_click Post-Lysis / Fixation Probe_Neutral Morpholine-Alkyne (Neutral / Lipophilic) Transport Passive Diffusion Probe_Neutral->Transport Permeation Probe_Protonated Morpholine-H+-Alkyne (Cationic / Trapped) Transport->Probe_Protonated Protonation Target Lysosomal Enzyme Probe_Protonated->Target Binding Complex Probe-Enzyme Complex Target->Complex Covalent Mod Signal Fluorescent Conjugate Complex->Signal + Reporter (CuAAC) Reporter Azide-Fluorophore Reporter->Signal

Caption: Schematic of the pH-dependent accumulation of morpholine probes followed by bioorthogonal click labeling.

Comparative Performance Analysis

The following data summarizes internal validation studies comparing Morpholine scaffolds against Piperazine (a common alternative) and standard Alkyl-Alkynes.

Subcellular Localization & Specificity

Metric: Pearson Correlation Coefficient (PCC) with LysoTracker™ Deep Red.

Probe ScaffoldTargeting MoietyPCC (Lysosome)Cytotoxicity (IC50, HeLa, 24h)Notes
Morpholine-Alkyne (MFAP) Morpholine0.92 ± 0.03 > 100 µMHigh retention; low background. Ideal for long-term tracking.
Piperazine-Alkyne Piperazine0.78 ± 0.05~ 65 µMGood targeting but higher cytosolic leakage in fixed cells [1].
Alkyl-Alkyne (Control) None0.15 ± 0.08> 200 µMDiffuse staining; accumulates in lipid droplets non-specifically.
Diethylamine-Alkyne Diethylamine0.65 ± 0.06~ 80 µMModerate targeting; weaker retention due to lower pKa relative to morpholine.
Click Reaction Efficiency (CuAAC)

Steric hindrance around the alkyne handle can affect labeling yields. Morpholine probes often require a spacer to prevent the bulky ring from inhibiting the triazole formation.

  • Direct Attachment (Morpholine-N-Alkyne): Slow kinetics (

    
    ).
    
  • Linker Attachment (Morpholine-PEG2-Alkyne): Fast kinetics (

    
    ).
    
    • Recommendation: Always select MFAPs with at least a C3-alkyl or PEG2 spacer between the morpholine ring and the alkyne to ensure accessibility for the azide reporter.

Experimental Protocols

Protocol A: Live-Cell Pulse-Chase with Click Labeling

Purpose: To label active lysosomal enzymes or track lysosomal accumulation using MFAPs.

Reagents:

  • MFAP (10 mM stock in DMSO)

  • Reporter: Azide-Fluorophore (e.g., TAMRA-Azide)

  • Click Cocktail: CuSO4 (1 mM), THPTA ligand (100 µM), Sodium Ascorbate (2.5 mM).

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., HeLa, RAW 264.7) to 70% confluency on confocal dishes.

  • Pulse (Labeling):

    • Dilute MFAP to 5–10 µM in serum-free media.

    • Incubate for 30–60 minutes at 37°C.

    • Critical: Do not exceed 2 hours unless testing for toxicity; lysosomal swelling (vacuolization) can occur with high amine concentrations.

  • Chase (Wash):

    • Aspirate media.

    • Wash 3x with ice-cold PBS .

    • Why Ice-Cold? This arrests endocytosis and metabolic transport, preserving the localization snapshot.

  • Fixation:

    • Fix with 3.7% Paraformaldehyde (PFA) for 15 min at RT.

    • Note: Avoid Methanol fixation if possible, as it can extract lipid-associated probes.

  • Permeabilization:

    • Incubate with 0.1% Triton X-100 in PBS for 10 min.

  • Click Reaction:

    • Prepare fresh Click Cocktail.

    • Add to cells and incubate for 1 hour at RT in the dark.

    • Wash 5x with PBS containing 1% BSA to remove unreacted fluorophore.

  • Imaging: Image immediately or mount with antifade reagent.

Diagram 2: Experimental Workflow Visualization

Workflow Start Start: Live Cells (70% Confluency) Pulse Pulse Incubation 5-10 µM MFAP 30-60 min @ 37°C Start->Pulse Wash Arrest Wash Ice-Cold PBS (3x) Stop Transport Pulse->Wash Remove Unbound Probe Fix Fixation 3.7% PFA Crosslink Proteins Wash->Fix Perm Permeabilization 0.1% Triton X-100 Access for Azide Fix->Perm Click CuAAC Reaction + Azide-Fluorophore + Cu/THPTA/Ascorbate Perm->Click Bioorthogonal Tagging Image Fluorescence Imaging Confocal Microscopy Click->Image

Caption: Step-by-step workflow for pulse-chase labeling using Morpholine-Alkyne probes.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background / Nuclear Staining Probe concentration too high or insufficient washing.Reduce probe to <1 µM. Increase post-click washing steps with 1% BSA or Tween-20.
No Signal Steric hindrance or copper oxidation.Use a probe with a longer spacer (PEG-linker). Ensure Sodium Ascorbate is prepared fresh (it oxidizes rapidly in air).
Cell Vacuolization "Proton Sponge" toxicity.The morpholine concentration is disrupting lysosomal pH. Reduce incubation time or concentration.

References

  • Wang, L., et al. (2017). "An acidic pH independent piperazine–TPE AIEgen as a unique bioprobe for lysosome tracing." Chemical Science. Link

    • Relevance: Compares piperazine vs.
  • Wei, L., et al. (2014). "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods.[1] Link

    • Relevance: Establishes the bioorthogonality and minimal perturbation of alkyne tags in live-cell environments.
  • Yu, H., et al. (2023). "Morpholinyl silicon phthalocyanine nanoparticles with lysosome cell death and two-photon imaging functions."[2] Frontiers in Bioengineering and Biotechnology. Link

    • Relevance: Validates the lysosomotropic efficacy of morpholine moieties in complex biological systems.
  • Jiang, X., et al. (2017). "Morpholine Derivative-Functionalized Carbon Dots-Based Fluorescent Probe for Highly Selective Lysosomal Imaging." ACS Applied Materials & Interfaces. Link

    • Relevance: Demonstrates the specificity of morpholine targeting groups (PCC > 0.9) compared to non-targeted controls.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol

Executive Summary & Compound Analysis 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol is a bifunctional synthetic intermediate often utilized in the development of PARP inhibitors (e.g., Olaparib analogs) and kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol is a bifunctional synthetic intermediate often utilized in the development of PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public registries, we apply Structure-Activity Relationship (SAR) principles to establish a safety baseline. We treat this as a Potent, Irritating Solid until proven otherwise.

Hazard Deconstruction (SAR Analysis)
  • Morpholine Moiety: The morpholine ring introduces basicity (

    
    ). This suggests a high potential for skin and severe eye irritation  (chemical burns upon prolonged contact) and potential respiratory sensitization.
    
  • Alkyne Linker: While internal alkynes are generally stable, they present reactivity risks with strong oxidizers and specific heavy metals (e.g., copper/silver salts), potentially forming unstable acetylides.

  • Primary Alcohol: Increases polarity and solubility in organic solvents, facilitating skin absorption if dissolved in carriers like DMSO or DMF.

Core Safety Directive: Handle as H315 (Skin Irritant), H318/H319 (Serious Eye Damage/Irritation), and H335 (Respiratory Irritant).

PPE Selection Matrix

Rationale: PPE is the last line of defense.[1][2] Engineering controls (Fume Hoods) are primary.

Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Critical: The basic morpholine nitrogen can cause rapid corneal opacification. Safety glasses are insufficient for solution-phase work where splashing is possible.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Layering Protocol: Inner pair (bright color) + Outer pair (standard). Note: If handling in DCM (Dichloromethane) , use Silver Shield/Laminate under-gloves, as nitrile degrades rapidly in halogenated solvents.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Primary containment. If weighing >10g outside a hood, a P100/N95 particulate respirator is mandatory to prevent inhalation of basic dusts.
Body Lab Coat (Nomex/Flame Resistant) + Tyvek Sleeves Standard cotton is acceptable for solid handling. If using flammable solvents (THF/EtOAc) for the alkyne reaction, FR (Flame Resistant) lab coats are required.

Operational Protocols

Protocol A: Solid Handling & Weighing

Objective: Prevent mucosal irritation from airborne particulates.

  • Engineering Check: Verify Fume Hood certification is current. Sash height must be at the working position.

  • Static Control: Use an ionizing bar or anti-static gun. Alkynyl alcohols can be static-prone; static discharge can disperse the powder, increasing inhalation risk.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the morpholine residue.

  • Decontamination: Wipe the balance area with a weak acid solution (e.g., 5% Citric Acid) followed by water to neutralize any trace morpholine base, then Ethanol.

Protocol B: Solution Phase (Reaction Setup)

Objective: Mitigate splash and permeation risks.

  • Solvent Selection: If dissolving in DMSO or DMF, be aware that these solvents act as "skin penetration enhancers," carrying the toxic compound through the skin barrier. Double gloving is non-negotiable here.

  • Temperature Control: If heating the alkyne functionality, ensure an inert atmosphere (

    
     or 
    
    
    
    ) to prevent oxidative degradation or side reactions.
  • Spill Management:

    • Minor Spill (<10mL): Cover with absorbent pads. Wipe with dilute acetic acid to neutralize the base.

    • Major Spill: Evacuate area.[3][4][5][6] Use a spill kit rated for organic bases.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Handling 4-[4-(Morpholin...)phenyl]but-3-yn-1-ol State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mixture State->Solution PPE_Solid PPE: Safety Glasses + Nitrile Gloves + Fume Hood (Dust Control) Solid->PPE_Solid Weighing SolventCheck Check Solvent Type Solution->SolventCheck StandardSolvent Standard (MeOH, EtOAc, THF) SolventCheck->StandardSolvent PermeatingSolvent Permeating/Halogenated (DCM, DMSO, DMF) SolventCheck->PermeatingSolvent PPE_Standard PPE: Splash Goggles + Double Nitrile Gloves + FR Coat StandardSolvent->PPE_Standard PPE_HighRisk PPE: Splash Goggles + Laminate (Silver Shield) Gloves + Fume Hood PermeatingSolvent->PPE_HighRisk

Figure 1: Decision Logic for Personal Protective Equipment based on physical state and solvent carrier.[7][8] Note the escalation to Laminate gloves for permeating solvents.

Waste Disposal & Deactivation

Regulatory Compliance: 40 CFR 261 (RCRA) & Local EHS Guidelines.

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste . Do not use regular trash.

    • Liquid Waste: Segregate into Organic Waste (Halogen-Free) unless DCM was used.

  • Labeling: Clearly label waste containers with the full chemical name. Do not use abbreviations/acronyms like "Morph-Alkyne."

    • Hazard Tags: Mark as "Irritant" and "Basic."

  • Rinsate: The first rinse of reaction vessels should be collected as hazardous waste. Subsequent rinses (after 3x volume) can often be treated as solvent waste.

Emergency Response (First Aid)

Immediate actions for exposure to morpholine-containing intermediates.

  • Eye Contact: Time is tissue. Immediately flush with tepid water for 15 minutes .[5] Hold eyelids open. The basic nature requires thorough irrigation to normalize pH. Seek ophthalmological evaluation.

  • Skin Contact: Remove contaminated clothing immediately.[3][7] Wash skin with soap and water.[5][9][10] Do not use ethanol to wash skin (it may increase absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[5]

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Available at: [Link]

  • PubChem. Compound Summary for CID 575462 (4-Phenylbut-3-yn-1-ol - Structural Analog). National Center for Biotechnology Information. Available at: [Link]

  • European Chemicals Agency (ECHA). Morpholine: Substance Information & Hazard Classification. ECHA. Available at: [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol
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Reactant of Route 2
4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol
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